2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Description
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Properties
IUPAC Name |
2-(furan-2-yl)-2,3-dihydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12-8-4-1-2-5-9(8)13-11(14-12)10-6-3-7-16-10/h1-7,11,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRTXSVKRLCOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349624 | |
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-26-0 | |
| Record name | 2-Furan-2-yl-2,3-dihydro-1H-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60349624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the definitive structure elucidation of the novel heterocyclic compound, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one. Designed for researchers, medicinal chemists, and analytical scientists, this document moves beyond a simple recitation of data. It establishes a logical and self-validating workflow, grounded in the principles of modern analytical chemistry. We will explore the synergistic application of mass spectrometry, infrared and multinuclear magnetic resonance spectroscopy, and conclude with a discussion on the utility of advanced 2D NMR techniques and single-crystal X-ray crystallography for unambiguous structural confirmation. Each section details not only the experimental protocol but also the expert-level interpretation of the resulting data, providing a robust framework for the characterization of this and related quinazolinone scaffolds.
Introduction and Synthetic Strategy
The 2,3-dihydroquinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] The introduction of a furan moiety at the 2-position presents an interesting modification, potentially modulating the compound's pharmacological profile. The definitive confirmation of the molecular structure is the foundational step upon which all subsequent drug development efforts are built.
The most common and efficient synthesis of this class of compounds involves a one-pot condensation reaction between anthranilamide and an appropriate aldehyde, in this case, furan-2-carbaldehyde.[3] This reaction is often catalyzed by an acid and proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization to yield the desired 2,3-dihydroquinazolin-4(1H)-one.[2]
General Synthesis Protocol
A robust and frequently cited method for the synthesis of the title compound is as follows:
-
To a solution of anthranilamide (1.0 mmol) in a suitable solvent such as ethanol or water (10 mL), add furan-2-carbaldehyde (1.1 mmol).
-
Introduce a catalytic amount of an acid, such as p-toluenesulfonic acid or a few drops of glacial acetic acid.[3]
-
The reaction mixture is then stirred at room temperature or gently heated (e.g., to 60°C) for a period of 2-6 hours.[3]
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or water) and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol to afford the pure 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one as a solid.
This straightforward synthesis provides the necessary material for the subsequent in-depth structural analysis.
The Analytical Workflow: A Multi-Technique Approach
The elucidation of a novel structure is akin to solving a puzzle, where each piece of analytical data provides a unique clue. A linear, multi-technique approach ensures that each finding corroborates the last, building a self-validating and irrefutable structural assignment.
Caption: Overall workflow for the structure elucidation of the target compound.
Mass Spectrometry: Determining the Molecular Blueprint
Mass spectrometry is the first port of call in structural analysis, providing two fundamental pieces of information: the molecular weight and, with high-resolution instruments, the molecular formula.
Experimental Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, often coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass measurement.
-
Analysis Mode: Acquire the spectrum in positive ion mode, as the nitrogen atoms in the quinazolinone ring are readily protonated.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500). The expected monoisotopic mass for C₁₂H₁₀N₂O₂ is 214.0742 g/mol .
Data Interpretation
The primary goal is to identify the protonated molecular ion, [M+H]⁺. For 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, this would appear at an m/z of approximately 215.0815. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₁₂H₁₁N₂O₂⁺, providing a high degree of confidence in the molecular formula.
Fragmentation Pathway Analysis
Electron Impact (EI) or Collision-Induced Dissociation (CID) tandem mass spectrometry (MS/MS) can reveal characteristic fragmentation patterns that support the proposed structure. The 2,3-dihydroquinazolin-4(1H)-one scaffold is susceptible to specific bond cleavages. A key fragmentation is the Retro-Diels-Alder (RDA) reaction within the dihydropyrimidine ring, which is a common pathway for six-membered unsaturated cyclic compounds.[4]
Caption: Proposed key fragmentation pathways in EI-MS.
-
Loss of the Furan Moiety: A prominent fragmentation would be the cleavage of the C2-substituent, leading to a fragment corresponding to the protonated quinazolinone core (m/z 147) and a furanyl radical. Alternatively, the furan moiety itself could be observed as a cation at m/z 67.
-
Retro-Diels-Alder (RDA) Fragmentation: The dihydroquinazolinone ring can undergo a characteristic RDA fragmentation, leading to the expulsion of furan-2-carbaldehyde and the formation of a radical cation at m/z 118.[4]
Infrared Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule, providing crucial evidence for the quinazolinone skeleton.
Experimental Protocol (ATR-FTIR)
-
Sample Preparation: A small amount of the solid, purified compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first.
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, the following characteristic absorption bands are expected:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3300 - 3100 | N-H Stretch | Amine and Amide (N1-H, N3-H) | |
| ~1676 | C=O Stretch (Amide I) | Lactam (Quinazolinone) | |
| 1610 - 1580 | C=C Stretch | Aromatic Rings | |
| ~1500 | N-H Bend (Amide II) | Amide | |
| 1250 - 1020 | C-O Stretch | Furan Ring |
The presence of strong N-H stretching bands and a prominent carbonyl absorption around 1676 cm⁻¹ are highly indicative of the 2,3-dihydroquinazolin-4(1H)-one core.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of ¹H, ¹³C, and 2D NMR experiments allows for the complete and unambiguous assignment of all atoms in the structure.
Experimental Protocol (¹H and ¹³C NMR)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Data Acquisition:
-
For ¹H NMR, acquire a standard one-pulse experiment.
-
For ¹³C NMR, acquire a proton-decoupled experiment to obtain singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.
-
Data Interpretation: ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.30 | s | 1H | N3-H | Amide proton, often broad due to quadrupole broadening and exchange. |
| ~7.60 | dd | 1H | H-5 | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~7.50 | m | 1H | Furan H | Aromatic proton of the furan ring. |
| ~7.25 | m | 1H | H-7 | Aromatic proton of the quinazolinone ring. |
| ~6.80 | d | 1H | H-8 | Aromatic proton ortho to the N1-H group, shielded. |
| ~6.70 | t | 1H | H-6 | Aromatic proton of the quinazolinone ring. |
| ~6.55 | s | 1H | N1-H | Amine proton, often broad. |
| ~6.40 | m | 2H | Furan H | Remaining two aromatic protons of the furan ring. |
| ~5.80 | s | 1H | H-2 | Methine proton at the chiral center, a singlet due to lack of adjacent protons. Deshielded by N and O. |
Data Interpretation: ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164.0 | C-4 | Carbonyl carbon of the amide, highly deshielded. |
| ~152.0 | C-2' | Carbon of the furan ring attached to the quinazolinone core. |
| ~148.0 | C-8a | Quaternary carbon of the quinazolinone ring adjacent to N1. |
| ~143.0 | C-5' | Furan carbon. |
| ~134.0 | C-7 | Aromatic CH carbon of the quinazolinone ring. |
| ~128.0 | C-5 | Aromatic CH carbon of the quinazolinone ring. |
| ~118.0 | C-6 | Aromatic CH carbon of the quinazolinone ring. |
| ~115.0 | C-4a | Quaternary carbon of the quinazolinone ring. |
| ~114.5 | C-8 | Aromatic CH carbon of the quinazolinone ring. |
| ~110.0, ~108.0 | C-3', C-4' | Remaining furan carbons. |
| ~67.0 | C-2 | Methine carbon at the chiral center, shielded by two nitrogen atoms. |
Advanced Structural Confirmation: 2D NMR and X-Ray Crystallography
While 1D NMR provides a strong foundation, 2D NMR experiments offer definitive proof of atomic connectivity. For a molecule of this complexity, COSY, HSQC, and HMBC experiments are invaluable.
Caption: Key expected 2D NMR correlations for structure confirmation.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. We would expect to see correlations between the adjacent aromatic protons on the quinazolinone ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), confirming their sequence.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signal at ~5.80 ppm to the carbon signal at ~67.0 ppm, confirming the H-2/C-2 assignment.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
-
The H-2 proton (~5.80 ppm) to the carbonyl carbon C-4 (~164.0 ppm) and the quaternary carbon C-8a (~148.0 ppm).
-
The N1-H proton (~6.55 ppm) to C-2 and C-8a.
-
The H-5 proton (~7.60 ppm) to the carbonyl carbon C-4.[5]
-
For absolute and unambiguous proof of structure, especially the three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the gold standard. If a suitable single crystal of the compound can be grown, this technique provides a definitive 3D model of the molecule, confirming connectivity and stereochemistry without any ambiguity.
Conclusion
The structure elucidation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a systematic process that relies on the convergent power of multiple analytical techniques. Mass spectrometry establishes the molecular formula, while IR spectroscopy confirms the presence of key functional groups. The foundational carbon-hydrogen framework is mapped out by 1D NMR, and its intricate connections are definitively established through 2D NMR experiments. Each step in this workflow provides a layer of evidence that reinforces the previous findings, culminating in a structural assignment of the highest confidence. This guide provides the strategic framework and technical details necessary for researchers to confidently characterize this and other novel chemical entities.
References
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McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15, 1234-1245. Available at: [Link]
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Zhang, H., et al. (2019). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. Marine Drugs, 17(1), 43. Available at: [Link]
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López-Alonso, I., et al. (2018). Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones Catalyzed by FeCl3/Al2O3 and Analysis of Large 1H NMR Diastereotopic Effect. Molecules, 23(8), 2034. Available at: [Link]
- SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
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IJARSCT. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4). Available at: [Link]
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Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8, 20894-20921. Available at: [Link]
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Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. Available at: [Link]
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Khan, I., et al. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases. Bioorganic & Medicinal Chemistry, 25(6), 1994-2002. Available at: [Link]
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Desroses, M., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37, 2635-2638. Available at: [Link]
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PubChem. (n.d.). 2-Phenyl-2,3-dihydroquinazolin-4(1h)-one. PubChem Compound Database. Available at: [Link]
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Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances, 6, 85652-85664. Available at: [Link]
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The Ascendant Trajectory of 2-(Furan-2-yl)quinazolin-4-one Derivatives in Oncology Drug Discovery: A Technical Guide
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the burgeoning field of 2-(furan-2-yl)quinazolin-4-one derivatives as a promising class of anticancer agents. We will dissect the synthetic strategies, delve into the mechanistic underpinnings of their cytotoxic effects, and elucidate the critical structure-activity relationships that govern their potency. This document is designed to be a comprehensive resource, blending established chemical principles with the latest research findings to empower your own investigations in this exciting area of medicinal chemistry.
The Quinazolinone Scaffold: A Privileged Heterocycle in Cancer Therapy
The quinazolinone core is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrimidine ring. This scaffold is not new to the realm of medicine; it is present in numerous natural alkaloids and has been successfully incorporated into a variety of approved drugs.[1] In the context of oncology, the quinazolinone framework has proven to be a particularly fruitful starting point for the development of targeted therapies.[2] Its rigid structure provides a stable platform for the precise spatial orientation of various substituents, allowing for tailored interactions with biological targets. Furthermore, the presence of nitrogen atoms and a carbonyl group offers key hydrogen bonding capabilities, crucial for high-affinity binding to enzyme active sites.[3]
Strategic Synthesis of 2-(Furan-2-yl)quinazolin-4-one Derivatives
The synthesis of 2-(furan-2-yl)quinazolin-4-one derivatives is typically achieved through a multi-step process that offers flexibility for diversification at the 3-position of the quinazolinone ring, a key determinant of biological activity. A common and effective approach involves the initial construction of a 2-(furan-2-yl)-4H-3,1-benzoxazin-4-one intermediate, followed by its reaction with a primary amine to yield the desired 3-substituted quinazolinone.[4][5]
Representative Synthetic Protocol
The following protocol outlines a general procedure for the synthesis of a 2-(furan-2-yl)-3-substituted-quinazolin-4-one derivative.
Step 1: Synthesis of N-(2-carbamoylphenyl)furan-2-carboxamide
-
To a solution of anthranilamide (1 equivalent) in a suitable solvent such as pyridine or dioxane, add furan-2-carbonyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain N-(2-carbamoylphenyl)furan-2-carboxamide.
Step 2: Cyclization to 2-(Furan-2-yl)quinazolin-4(3H)-one
-
Reflux the N-(2-carbamoylphenyl)furan-2-carboxamide from the previous step in an excess of acetic anhydride for 2-3 hours.[6]
-
After cooling, the product will crystallize out of the solution.
-
Filter the crystals, wash with a small amount of cold ethanol, and dry to yield 2-(furan-2-yl)quinazolin-4(3H)-one.
Step 3: N-Alkylation/Arylation to 2-(Furan-2-yl)-3-substituted-quinazolin-4-one
-
To a solution of 2-(furan-2-yl)quinazolin-4(3H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a suitable base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add the desired alkyl or aryl halide (1.2 equivalents).
-
Heat the reaction mixture at 80-100°C for 6-12 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Anticancer Potential and Mechanism of Action
Derivatives of 2-(furan-2-yl)quinazolin-4-one have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including those of liver (HepG2), colon (HCT116), and breast (MCF-7) origin.[4] The primary mechanism of action for many of these compounds is the inhibition of receptor tyrosine kinases (RTKs), with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR).[4][7]
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a transmembrane protein that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[8] Its overexpression or mutation is a common feature in many human cancers, making it a prime target for anticancer drug development.[5] The quinazolinone scaffold has been identified as a privileged structure for EGFR inhibition.[9]
The 2-(furan-2-yl)quinazolin-4-one derivatives are designed to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. The quinazolinone core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the hinge region of the enzyme's active site. The furan ring at the 2-position and the substituted phenyl ring at the 3-position extend into hydrophobic pockets within the active site, contributing to the overall binding affinity and selectivity of the compound.
Downstream Signaling Cascades
Inhibition of EGFR tyrosine kinase activity by these derivatives blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways that are critical for tumor growth and survival.[8] The two major signaling cascades affected are:
-
The Ras-Raf-MEK-ERK (MAPK) Pathway: This pathway is central to the regulation of cell proliferation.
-
The PI3K-Akt-mTOR Pathway: This pathway is a key regulator of cell survival, growth, and metabolism.
By disrupting these pathways, 2-(furan-2-yl)quinazolin-4-one derivatives can induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[3]
Structure-Activity Relationship (SAR) Studies
The anticancer potency of 2-(furan-2-yl)quinazolin-4-one derivatives is highly dependent on the nature and position of substituents on the quinazolinone and the 3-position phenyl ring.
| Position | Substituent Effect on Anticancer Activity |
| Quinazolinone C2 | The furan-2-yl group is generally well-tolerated and contributes to favorable interactions within the EGFR active site.[4] |
| Quinazolinone C6, C7 | Introduction of small, electron-withdrawing groups such as halogens can enhance activity. |
| 3-Phenyl Ring | The nature and position of substituents on this ring are critical for potency. Electron-withdrawing groups (e.g., -Cl, -F, -NO2) and electron-donating groups (e.g., -OCH3, -CH3) at the para and meta positions have been shown to significantly influence cytotoxicity.[4] |
| Linker at C3 | The nature of the substituent at the 3-position directly impacts the interaction with the hydrophobic pocket of the EGFR active site. Bulky groups can either enhance or diminish activity depending on their ability to fit within this pocket. |
In Vitro Evaluation of Anticancer Activity
The Sulforhodamine B (SRB) assay is a widely used and reliable method for determining the in vitro cytotoxicity of chemical compounds against various cancer cell lines.[10]
Detailed Protocol for the Sulforhodamine B (SRB) Assay
-
Cell Plating: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-(furan-2-yl)quinazolin-4-one derivatives and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11]
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.[11]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Preclinical Evaluation
Promising candidates identified from in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and toxicity in a more physiologically relevant system. Human tumor xenograft models are commonly employed for this purpose.[12]
Human Tumor Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: The mice are then treated with the test compound (administered orally or intraperitoneally) and a vehicle control over a specified period.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
Future Perspectives and Conclusion
The 2-(furan-2-yl)quinazolin-4-one scaffold represents a highly promising platform for the development of novel anticancer agents. Their potent and selective inhibition of EGFR, coupled with their synthetic tractability, makes them an attractive area for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, exploring their potential as dual inhibitors of other relevant kinases could lead to the development of next-generation cancer therapeutics with improved efficacy and the ability to overcome drug resistance. This technical guide provides a solid foundation for researchers to build upon in their quest to translate the potential of these fascinating molecules into clinical reality.
References
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Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487–497. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Available from: [Link]
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Liang, Y., et al. (2020). Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative C–N coupling/annulation. New Journal of Chemistry, 44(39), 16864-16868. Available from: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available from: [Link]
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Spandana, V. R., et al. (2022). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 24(5), 1-20. Available from: [Link]
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Lupu, M., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(21), 6619. Available from: [Link]
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Wiedemann, N., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 238, 114460. Available from: [Link]
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A Technical Guide to the Antiproliferative Activity of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, 2,3-dihydroquinazolin-4(1H)-ones represent a privileged structural motif in the design of novel therapeutic agents, particularly in oncology.[1] This technical guide provides an in-depth analysis of a specific derivative, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, focusing on its synthesis, validated antiproliferative properties, and probable mechanisms of action. We will detail the causality behind the experimental designs used to evaluate this compound class, present robust protocols for replication, and explore the molecular interactions that underpin its anticancer potential. The primary audience for this document—researchers, medicinal chemists, and drug development professionals—will find a comprehensive synthesis of current knowledge, designed to facilitate further investigation and development of this promising compound.
The Quinazolinone Core: A Privileged Scaffold in Oncology
Nitrogen-containing heterocyclic compounds are fundamental building blocks in drug discovery. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) structure, consisting of a benzene ring fused to a dihydropyrimidinone ring, has proven to be a versatile template for generating molecules with significant pharmacological activities.[1] Derivatives of this core have been investigated for a wide array of therapeutic applications, but their most profound impact has been in the development of anticancer agents.[2][3]
The clinical success of quinazoline-based drugs like Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, has cemented the scaffold's importance.[4][5] Beyond kinase inhibition, research has revealed that modifications to the quinazolinone core can yield compounds that interfere with other critical cellular processes, including microtubule dynamics, cell cycle progression, and DNA replication.[2][6][7] The derivatization at the C2 position is particularly crucial for modulating biological activity, making compounds like 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one subjects of significant interest.
Synthesis and Characterization
The synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is typically achieved through a cyclocondensation reaction, a reliable and well-established method for forming the DHQ core.
Rationale for Synthetic Strategy
The most common and efficient route involves the reaction of a 2-aminobenzamide derivative with an appropriate aldehyde—in this case, furan-2-carbaldehyde.[8] This two-component reaction is favored for its atom economy and straightforward execution. The mechanism proceeds via the initial formation of a Schiff base intermediate, which then undergoes an intramolecular cyclization to yield the final DHQ product. The choice of catalyst and reaction conditions is critical for optimizing yield and purity. While traditional methods often use base catalysis, modern "green" chemistry approaches employ milder, reusable catalysts like lactic acid or p-toluenesulfonic acid under solvent-free or aqueous conditions to enhance the environmental benignity of the synthesis.[9][10]
General Synthetic Pathway
The reaction between anthranilamide (2-aminobenzamide) and furan-2-carbaldehyde provides a direct route to the target compound.
Caption: Proposed mechanism via tubulin polymerization inhibition.
Secondary Target: EGFR Tyrosine Kinase Inhibition
The quinazolinone scaffold is historically linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, particularly non-small cell lung cancer. [6][11]While many clinically approved EGFR inhibitors are 4-anilinoquinazolines, derivatives with substitutions at the C2 position have also been explored for this activity. [6]
-
The Molecular Event: These compounds act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation events that trigger downstream pro-survival signaling pathways like MAPK/ERK. [5][7]The carbonyl oxygen at the C4 position of the quinazolinone core is often a critical hydrogen bond acceptor within the ATP-binding pocket. [12]* The Cellular Consequence: Inhibition of EGFR signaling blocks pathways responsible for cell proliferation, survival, and migration, thereby exerting a potent antitumor effect. [2]
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are detailed. They represent a logical workflow for the synthesis, screening, and mechanistic validation of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one.
Caption: A self-validating experimental workflow.
Protocol 1: Synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Rationale: This protocol provides a standard, reproducible method for obtaining the target compound.
-
To a solution of anthranilamide (1.0 mmol) in ethanol (15 mL), add furan-2-carbaldehyde (1.1 mmol).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~10 mol%).
-
Reflux the reaction mixture for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Confirm the structure and purity using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Antiproliferative MTT Assay
Rationale: The MTT assay is a robust, colorimetric method for quantifying cell viability, making it a gold standard for cytotoxicity screening. [13][14]1. Cell Plating: Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment. 2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with medium containing the compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank. 3. Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. [13]4. MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 5. Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals. 6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. 7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: This protocol directly validates the hypothesis that the compound induces cell cycle arrest, a key indicator of antimitotic activity. [15][16][17]1. Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. 2. Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and count the cells. [18]3. Fixation: Fix approximately 1x10⁶ cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight. 4. Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and a DNA-intercalating dye such as Propidium Iodide (PI) or SYTOX Green (50 µg/mL). Incubate in the dark for 30 minutes. 5. Acquisition: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the dye. 6. Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. [19]
Protocol 4: In Vitro Tubulin Polymerization Assay
Rationale: This biochemical assay provides direct evidence of the compound's interaction with its primary molecular target, tubulin. [20][21][22]1. Reaction Setup: Use a commercially available tubulin polymerization assay kit. On ice, prepare a reaction buffer containing purified bovine tubulin (>99% pure), GTP, and a fluorescence reporter. [20][21]2. Plate Preparation: Pipette 5 µL of the test compound (at 10x final concentration in DMSO) or controls (DMSO for negative, Paclitaxel for promoter, Nocodazole/Colchicine for inhibitor) into a pre-warmed 96-well plate. [21]3. Initiation: Add 50 µL of the tubulin reaction mix to each well to initiate polymerization. [21]4. Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (e.g., Ex 360 nm / Em 450 nm) every 30-60 seconds for 60-90 minutes. [21][23]5. Analysis: Plot fluorescence intensity versus time. A decrease in the polymerization rate and the final plateau compared to the DMSO control indicates inhibition of tubulin polymerization.
Conclusion and Future Perspectives
The 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one scaffold represents a highly promising starting point for the development of novel antiproliferative agents. The compelling evidence for its broad-spectrum cytotoxicity, combined with a well-supported dual mechanism of action targeting both tubulin polymerization and potentially EGFR signaling, positions it as a valuable lead for further optimization.
Future work should focus on a systematic structure-activity relationship (SAR) study to enhance potency and selectivity. In vivo studies in relevant xenograft models are the critical next step to evaluate the compound's efficacy, pharmacokinetics, and safety profile. [24]Ultimately, the robust and versatile nature of the 2,3-dihydroquinazolin-4(1H)-one core ensures that it will remain an area of intense research in the quest for more effective cancer therapies.
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The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery of Novel 2,3-Dihydroquinazolin-4(1H)-one Derivatives
Introduction: The Enduring Appeal of the Dihydroquinazolinone Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, demonstrating a remarkable capacity to interact with a diverse array of biological targets. These are the "privileged structures," a concept that describes molecular scaffolds with the inherent versatility to serve as ligands for multiple, distinct receptors.[1][2] The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a quintessential example of such a scaffold.[1][3][4] This nitrogen-containing heterocyclic system, formed by the fusion of a phenyl ring with a dihydropyrimidinone ring, is a structural cornerstone in over 150 natural products and a multitude of synthetic compounds.[5] Its prevalence is a testament to its unique combination of structural rigidity and synthetic accessibility, making it a fertile ground for the development of novel therapeutics.
Historically, DHQ derivatives have been recognized for their sedative and muscle relaxant properties.[5] However, contemporary research has unveiled a much broader pharmacological potential, with novel derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-leishmanial, antibacterial, antioxidant, and anti-inflammatory effects.[6][7][8][9] This guide provides an in-depth exploration of the synthesis, biological significance, and structure-activity relationships of novel DHQ derivatives, intended for researchers and drug development professionals. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and offer insights into the molecular mechanisms that underpin the diverse bioactivities of this remarkable class of compounds.
Synthetic Strategies: From Classical Reactions to Green Chemistry
The construction of the DHQ core has been the subject of extensive research, leading to a variety of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact.
The Workhorse of DHQ Synthesis: The Three-Component Reaction
The most prevalent and versatile approach to synthesizing 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones is the one-pot, three-component condensation reaction.[6][8] This strategy offers significant advantages in terms of operational simplicity, high atom economy, and the ability to rapidly generate diverse libraries of compounds. The typical reactants are:
-
An Anthranilamide Source: Isatoic anhydride or 2-aminobenzamide. Isatoic anhydride is often preferred as it reacts with amines to generate the 2-aminobenzamide in situ, followed by decarboxylation.[6]
-
An Aldehyde: This component introduces the substituent at the C2 position of the DHQ core. The diversity of commercially available aldehydes is a key driver for the structural variety of the resulting derivatives.
-
A Primary Amine: This reactant provides the substituent at the N3 position.
The reaction proceeds through a proposed mechanism involving the initial formation of the anthranilamide, which then condenses with the aldehyde to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization, through a nucleophilic attack from the amide nitrogen onto the imine carbon, yields the final 2,3-dihydroquinazolin-4(1H)-one ring system.[6]
The choice of catalyst and reaction conditions is critical for optimizing the yield and purity of the product. While early syntheses often relied on harsh conditions, recent efforts have focused on developing greener and more efficient protocols.[2][4] A range of catalysts have been successfully employed, from simple acids like p-toluenesulfonic acid to reusable, heterogeneous catalysts such as sulfonated porous carbon and various nanocatalysts.[3][5][8] The move towards solvent-free conditions or the use of greener solvents like polyethylene glycol (PEG) further enhances the environmental credentials of these syntheses.[5]
Caption: General workflow for the three-component synthesis of DHQ derivatives.
A Spectrum of Biological Activities and Underlying Mechanisms
The therapeutic potential of DHQ derivatives is remarkably broad. The ability to easily modify the substituents at the N1, C2, and N3 positions, as well as on the fused benzene ring, allows for fine-tuning of their pharmacological properties.
Anticancer Activity
A significant area of research has focused on the development of DHQ derivatives as anticancer agents.[6] These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies have suggested that certain DHQ derivatives can bind to the active sites of protein kinases, which are often dysregulated in cancer.[6] For instance, some novel derivatives have been investigated as potential breast cancer antagonists, with computational studies showing favorable binding energies and hydrogen bond interactions with amino acid residues in the target protein.[6]
TRPM2 Inhibition: A Novel Avenue for Therapeutic Intervention
The Transient Receptor Potential Melastatin 2 (TRPM2) channel is a calcium-permeable cation channel that acts as a sensor for reactive oxygen species (ROS) and temperature.[10] Its over-activation is implicated in various pathological processes, including neurodegeneration and inflammation. Recently, a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives were identified as potent inhibitors of the TRPM2 channel.[10] This discovery opens up new possibilities for treating conditions associated with oxidative stress. The inhibitory activity was confirmed through both calcium imaging and electrophysiological approaches, with some compounds exhibiting significant potency and selectivity over other TRP channels.[10]
Caption: Inhibition of the TRPM2 channel by DHQ derivatives.
Antimicrobial and Anti-leishmanial Activity
The DHQ scaffold has also proven to be a valuable template for the development of antimicrobial agents. Derivatives have shown considerable inhibitory effects against various bacterial strains, including Gram-positive bacteria like Bacillus cereus.[8] Furthermore, specific dinitro-substituted DHQ derivatives have demonstrated potent anti-leishmanial activity.[7] Leishmaniasis is a neglected tropical disease, and the discovery of new, effective treatments is a global health priority. In-silico and in-vitro studies have shown that these compounds can inhibit key parasitic enzymes like Pyridoxal Kinase and Trypanothione Reductase, with some derivatives exhibiting IC50 values in the nanomolar range.[7]
Structure-Activity Relationship (SAR) Insights
The biological activity of DHQ derivatives is highly dependent on the nature and position of the substituents. While a comprehensive SAR is beyond the scope of this guide, some general trends can be observed from the literature:
-
Substituents at the C2 Position: The aromatic or heterocyclic ring introduced at the C2 position from the aldehyde component plays a crucial role in determining the type and potency of biological activity. Electron-withdrawing or electron-donating groups on this ring can significantly influence binding affinity to target proteins.
-
Substituents at the N3 Position: The nature of the group at the N3 position, introduced by the primary amine, also modulates activity. This position can be modified to alter the lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its pharmacokinetic and pharmacodynamic properties.
-
Substitution on the Fused Benzene Ring: The addition of substituents, such as nitro groups, on the benzene ring of the DHQ core has been shown to be particularly effective in enhancing anti-leishmanial activity.[7]
The following table summarizes the biological activities of some representative DHQ derivatives:
| Compound ID | Substituents | Biological Activity | Potency (IC50) | Reference |
| D9 | C2-(4-chlorophenyl), N3-(cyclohexyl) | TRPM2 Inhibition | 3.7 µM | [10] |
| 3a | C2-(disubstituted), 6,8-dinitro | Anti-leishmanial | 1.61 µg/mL | [7] |
| 3b | C2-(4-chloro-3-nitrophenyl), 6,8-dinitro | Anti-leishmanial | 0.05 µg/mL | [7] |
| Compound 11 | C2-(pyridin-3-yl), N3-(4-chlorophenyl) | Anticancer (Breast) | -6.91 Kcal/mol (Binding Energy) | [6] |
Experimental Protocol: Synthesis of a Novel 2-(4-chlorophenyl)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative DHQ derivative via a one-pot, three-component reaction, adapted from methodologies described in the literature.[6][8]
Materials and Equipment:
-
Isatoic anhydride (1.0 mmol, 163.1 mg)
-
Aniline (1.0 mmol, 93.1 mg, 91.2 µL)
-
4-chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Sodium hydrogen sulfate (NaHSO4) (10 mol%, 12.0 mg)
-
Tetrahydrofuran (THF), 10 mL
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Ethyl acetate/Hexane mixture for TLC
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add isatoic anhydride (1.0 mmol), aniline (1.0 mmol), 4-chlorobenzaldehyde (1.0 mmol), and sodium hydrogen sulfate (10 mol%).
-
Solvent Addition: Add 10 mL of THF to the flask.
-
Reflux: Place the flask in a heating mantle on a magnetic stirrer, attach the reflux condenser, and heat the mixture to reflux (approximately 66-68°C).
-
Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:7 ethyl acetate/hexane eluent). The reaction is typically complete within 4-6 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
-
Workup: To the resulting crude solid, add 20 mL of cold water and stir for 15 minutes.
-
Filtration and Washing: Filter the solid product using a Buchner funnel. Wash the solid with cold water (2 x 10 mL) to remove any remaining catalyst and unreacted starting materials.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight.
-
Purification (if necessary): If the product is not sufficiently pure, it can be recrystallized from a suitable solvent such as ethanol.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the amide, N-H stretch).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Conclusion and Future Directions
The 2,3-dihydroquinazolin-4(1H)-one scaffold continues to be a source of significant interest in drug discovery. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its place as a truly privileged structure. The ongoing development of green and efficient synthetic methodologies will further accelerate the exploration of the chemical space around this core. Future research will likely focus on the design of derivatives with enhanced potency and selectivity for specific biological targets, the elucidation of their detailed mechanisms of action, and the evaluation of their therapeutic potential in preclinical and clinical studies. The versatility of the DHQ core suggests that its full potential is yet to be realized, promising a future of exciting discoveries in the field of medicinal chemistry.
References
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Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]
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Ahmad, I., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules. Available at: [Link]
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2,3-Dihydroquinazolin-4(1H)-one framework. ResearchGate. Available at: [Link]
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Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. Available at: [Link]
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Costanzo, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]
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Costanzo, P., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Available at: [Link]
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Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. PubMed. Available at: [Link]
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. Available at: [Link]
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Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. ResearchGate. Available at: [Link]
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Biologically active molecules with 2,3-dihydroquinazolin-4(1H)-ones scaffolds. ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: A Streamlined, One-Pot Synthesis of 2-(Furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one from Furfural
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of over 150 natural alkaloids and a multitude of synthetic molecules.[1] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties, among others.[4][5]
The specific target of this protocol, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one , incorporates a furan moiety, a five-membered aromatic ring derived from biomass. Furfural, the aldehyde precursor, is a key platform chemical produced from the acid hydrolysis of hemicellulose found in agricultural residues like corn cobs and rice straw.[6][7] The fusion of the quinazolinone core with a furan ring has yielded compounds with significant cytotoxic activity against various cancer cell lines, making this a molecule of high interest for drug discovery and development.[8][9]
This application note provides a detailed, reliable, and efficient one-pot protocol for the synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one via the cyclocondensation of anthranilamide and furfural. We will delve into the reaction mechanism, provide expert insights into experimental choices, and outline a robust validation strategy.
Reaction Principle and Mechanism
The synthesis proceeds via a catalyzed cyclocondensation reaction. The overall transformation involves the formation of two new bonds to construct the dihydropyrimidine ring of the quinazolinone system.
The reaction mechanism can be dissected into three key steps:
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of the primary aromatic amine of anthranilamide on the electrophilic carbonyl carbon of furfural. This is typically the rate-determining step and is often accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base (or imine) intermediate.[2]
-
Intramolecular Cyclization: The second phase involves an intramolecular nucleophilic attack from the amide nitrogen onto the imine carbon of the Schiff base intermediate.[2]
-
Proton Transfer: A final proton transfer step yields the stable 2,3-dihydroquinazolin-4(1H)-one product.
This sequence is highly efficient, particularly in a one-pot setup, which minimizes waste and simplifies the experimental procedure.[2][10]
Caption: Figure 1: Catalyzed Reaction Mechanism
Detailed Experimental Protocol
This protocol employs p-Toluenesulfonic acid (p-TSA) as an efficient and cost-effective Brønsted acid catalyst. Ethanol is used as a solvent due to its excellent dissolving power for the reactants and its relatively environmentally benign nature.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Anthranilamide (2-Aminobenzamide) | ≥98% | Sigma-Aldrich |
| Furfural | ≥99%, ReagentPlus® | Sigma-Aldrich |
| p-Toluenesulfonic acid (p-TSA) | ≥98.5% | Sigma-Aldrich |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Major suppliers |
| Ethyl Acetate (EtOAc) | ACS Grade | Major suppliers |
| Hexane | ACS Grade | Major suppliers |
| Deionized Water | - | In-house |
| Round-bottom flask (50 mL) | - | Glassware |
| Reflux condenser | - | Glassware |
| Magnetic stirrer and hotplate | - | Equipment |
| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |
| Buchner funnel and filter paper | - | Glassware |
Step-by-Step Synthesis Procedure
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anthranilamide (1.36 g, 10.0 mmol, 1.0 eq) and anhydrous ethanol (20 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: To the stirring solution, add furfural (0.83 mL, 10.0 mmol, 1.0 eq) followed by p-Toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol, 0.1 eq).
-
Reflux: Attach a reflux condenser to the flask and place it in a preheated oil bath. Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes. Use a mobile phase of Ethyl Acetate/Hexane (7:3 v/v). The reaction is complete when the spot corresponding to the starting materials (anthranilamide and furfural) has disappeared. The typical reaction time is 2-4 hours.
-
Product Isolation: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. A precipitate should form. To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst and unreacted starting materials.
-
Purification: For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature to form crystals.
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 50°C to a constant weight. Calculate the final yield.
Data Summary and Product Validation
Quantitative Data
| Parameter | Value |
| Molar Ratio (Anth:Furf) | 1:1 |
| Catalyst Loading (p-TSA) | 10 mol% |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (~80 °C) |
| Reaction Time | 2 - 4 hours |
| Expected Yield | 85 - 95% |
Trustworthiness: A Self-Validating System
The successful synthesis must be confirmed through rigorous characterization. The identity and purity of the final compound, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, are validated by comparing the obtained spectroscopic data with established literature values.
Caption: Figure 3: Product Validation Workflow
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals. Key peaks include a singlet for the C2-H proton around δ 5.8-6.0 ppm, distinct signals for the furan ring protons, and multiplets for the aromatic protons of the benzamide ring. The two N-H protons will appear as broad singlets.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will confirm the carbon framework, with a key signal for the C=O (amide carbonyl) around δ 163-164 ppm and the C2 carbon at approximately δ 65-67 ppm.[11]
-
FT-IR (KBr, cm⁻¹): The infrared spectrum should display characteristic absorption bands for N-H stretching (around 3300-3100 cm⁻¹), a strong C=O stretching for the amide group (~1650 cm⁻¹), and C=C stretching for the aromatic rings (~1600 cm⁻¹).
-
Mass Spectrometry (LCMS): The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 215, confirming the molecular weight of the product (C₁₂H₁₀N₂O₂ = 214.22 g/mol ).
Expert Insights and Rationale
-
Choice of Catalyst: While various catalysts, including Lewis acids (e.g., Sc(OTf)₃) and heterogeneous catalysts, can be used, p-TSA is selected for this protocol due to its high efficiency, low cost, and operational simplicity.[2] For laboratories focused on green chemistry, alternatives like lactic acid or even catalyst-free conditions in specific solvents like ionic liquids can be explored.[12][13]
-
Solvent Selection: Ethanol is a good general-purpose solvent for this reaction. However, to further improve the green credentials of the synthesis, water can be used as a solvent, often with excellent results, though catalyst choice may need to be optimized.[14][15] Solvent-free, mechanochemical methods have also been reported and represent the cutting edge of sustainable synthesis for these scaffolds.[1]
-
Furfural as a Bio-based Building Block: The use of furfural is a strategic choice aligned with the principles of green chemistry. It valorizes biomass waste streams and reduces reliance on petrochemical feedstocks for the synthesis of complex molecules.[6][16]
-
Troubleshooting:
-
Low Yield: Ensure all starting materials are pure and the furfural has not been oxidized (it should be a colorless or pale yellow liquid). Incomplete reactions can be pushed to completion by extending the reflux time or adding a slightly larger portion of the catalyst.
-
Product Oiling Out: If the product "oils out" during recrystallization instead of forming crystals, try adding a co-solvent like a small amount of water or using a different solvent system such as Ethyl Acetate/Hexane.
-
Oxidation to Quinazolinone: The dihydro-quinazolinone product can be susceptible to oxidation to the aromatic quinazolin-4(3H)-one, especially under harsh conditions. This protocol uses mild conditions to minimize this side reaction. If the oxidized product is desired, a subsequent oxidation step can be intentionally performed.
-
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Furfural is toxic and an irritant. Avoid inhalation and skin contact.
-
p-Toluenesulfonic acid is corrosive. Handle with care.
-
Ethanol is flammable. Keep away from open flames and ignition sources.
References
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Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487-497. [Link]
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Cilibrizzi, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 9(5), 675-687. [Link]
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Qin, W., et al. (2015). Quinazoline derivatives: synthesis and bioactivities. European Journal of Medicinal Chemistry, 93, 406-418. [Link]
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Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(7), 1263-1271. [Link]
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Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. Journal of Advanced Sciences and Engineering Technologies, 5(5), 483-490. [Link]
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Das, B., et al. (2017). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
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Serna-Vázquez, E., et al. (2021). Mechanism of aldol condensation of furfural with carbonyl compounds over CaO/MgAl2O4. Catalysis Today, 375, 273-282. [Link]
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Reddy, B. V. S., et al. (2019). Green and efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones and their anthelmintic studies. Synthetic Communications, 49(14), 1845-1854. [Link]
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Kamal, A., et al. (2016). Biological Activity of Quinazolinones. ResearchGate. [Link]
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Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. Science & its applications, 5(2), 62-69. [Link]
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Glavaš, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]
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Lee, J., et al. (2018). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. Molecules, 23(11), 2943. [Link]
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Kamal, A., et al. (2013). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. ResearchGate. [Link]
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Sreekanth, B., et al. (2021). Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. ACS Omega, 6(43), 28989-28998. [Link]
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Kausar, N., et al. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances, 6, 107646-107655. [Link]
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Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. [Link]
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Shendy, S. A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Molecular Diversity, 25(2), 889-897. [Link]
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Al-Suaily, A. K., & Al-Ankoshy, A. M. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(10), 2560. [Link]
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Das, S., & Jana, S. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 177-183. [Link]
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Al-Amiery, A. A. (2018). Synthesis of Some Heterocyclic Compounds Derived from Furfural. Journal of Catalyst & Catalysis, 5(1), 1-6. [Link]
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Li, H., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Catalysts, 13(3), 478. [Link]
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Meftah, O. N., Ali, A., & Al-kaf, A. G. (2025). Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: A review. Universal Journal of Pharmaceutical Research, 9(6), 59-67. [Link]
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Li, J., et al. (2022). Dihydroquinazolinones as adaptative C(sp3) handles in arylations and alkylations via dual catalytic C–C bond-functionalization. Nature Communications, 13(1), 2415. [Link]
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González, A., et al. (2020). Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. Catalysts, 10(2), 244. [Link]
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Choudhary, V., et al. (2013). Production of liquid fuel intermediates from furfural via aldol condensation over Lewis acid zeolite catalysts. Catalysis Science & Technology, 3(12), 3145-3149. [Link]
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ResearchGate. (n.d.). Synthesis of dihydroquinazolinone. [Colour online.]. ResearchGate. [Link]
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Shendy, S. A., et al. (2021). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. ProQuest. [Link]
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Darwish, K. M., & Dakhil, O. O. (2017). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. University of Benghazi. [Link]
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Brai, E., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H). New Journal of Chemistry, 37(10), 3046-3049. [Link]
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Ranu, B. C., et al. (2008). Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. Green Chemistry, 10(11), 1215-1218. [Link]
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Application Notes & Protocols: Microwave-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
Introduction: The Privileged Scaffold and the Power of Microwave Synthesis
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core is a nitrogen-containing heterocyclic framework of significant interest in medicinal chemistry and drug development.[1] This motif is recognized as a "privileged scaffold," a term for molecular structures that can provide useful ligands for more than one type of receptor or enzyme, making them ideal starting points for the development of novel therapeutics.[2] Indeed, DHQ derivatives are integral components of numerous marketed drugs and exhibit a wide spectrum of pharmacological activities, including sedative, anti-inflammatory, anticonvulsant, and antihypertensive properties.[1][3]
Traditionally, the synthesis of these valuable compounds involved multi-step procedures, harsh reaction conditions, and often required long reaction times with conventional heating methods.[4][5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation provides a unique, non-conventional energy source that facilitates rapid and efficient heating, leading to dramatic reductions in reaction times—often from hours to mere minutes.[2][6] This technology not only accelerates chemical transformations but also frequently results in higher yields, improved product purity, and aligns with the principles of green chemistry by enabling solvent-free reactions or the use of eco-friendly solvents.[6][7][8]
This guide provides an in-depth exploration of the microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones, detailing the mechanistic rationale, versatile protocols, and the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Pathways: Understanding the Reaction Core
The microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones predominantly follows two highly efficient pathways: a two-component cyclocondensation and a more atom-economical one-pot three-component reaction.[2]
Two-Component Cyclocondensation
This is a direct and straightforward approach where a 2-aminobenzamide derivative reacts with an aldehyde or ketone. The reaction proceeds through the initial formation of a Schiff base (or an imine intermediate), which then undergoes a rapid intramolecular cyclization to yield the final DHQ product. The use of microwave energy is particularly effective here, as it significantly accelerates both the condensation and the cyclization steps. Many of these reactions can be performed under catalyst-free conditions, simplifying the workflow and purification.[9][10]
One-Pot Three-Component Synthesis
This elegant approach is a hallmark of efficiency and atom economy in modern organic synthesis.[2] It typically involves the reaction of isatoic anhydride, an aldehyde, and a source of ammonia (such as ammonium acetate).
The plausible mechanism, enhanced by microwave irradiation, is as follows:
-
In-situ Formation of 2-Aminobenzamide: The reaction initiates with the nucleophilic attack of the ammonia source on the carbonyl group of isatoic anhydride. This is followed by a ring-opening and decarboxylation sequence to generate 2-aminobenzamide in situ.[2]
-
Schiff Base Formation: The freshly formed 2-aminobenzamide rapidly condenses with the aldehyde. The amino group of the benzamide attacks the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base intermediate with the elimination of a water molecule.[2]
-
Intramolecular Cyclization: The final and irreversible step is the intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon of the Schiff base. This cyclization step forms the six-membered heterocyclic ring, yielding the desired 2,3-dihydroquinazolin-4(1H)-one.[2]
Microwave irradiation efficiently drives this entire cascade in a single pot, often without the need to isolate any intermediates, thereby saving time, resources, and minimizing waste.[2][11]
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spectroscopic data for 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
An Application Note for the Spectroscopic Characterization of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Authored by: A Senior Application Scientist
Introduction
Quinazolinone derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] The therapeutic potential of these scaffolds drives the continuous development of new analogues. Among these, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one stands out as a promising heterocyclic entity, incorporating both the quinazolinone and furan moieties, which are known pharmacophores.[3]
Accurate structural elucidation is a critical, non-negotiable step in the drug discovery and development pipeline. It ensures the identity and purity of a synthesized compound, forming the foundation for all subsequent biological and toxicological evaluations. This application note provides a detailed, field-tested guide for researchers, chemists, and drug development professionals on the comprehensive spectroscopic characterization of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations herein are synthesized from established methodologies to ensure reliability and reproducibility.[4][5]
Molecular Structure and Numbering Scheme
To facilitate a clear and unambiguous interpretation of the spectroscopic data, the standard IUPAC numbering for the quinazolinone and furan rings is utilized. The following diagram illustrates the structure and the atom numbering that will be referenced throughout this guide.
Caption: General workflow for the synthesis of the target compound.
Protocol: A mixture of anthranilamide (1 mmol) and 2-furaldehyde (1 mmol) is stirred in an aqueous medium (e.g., 3 mL of water) at room temperature. [4]A catalyst, such as graphene oxide nanosheets (25 mg), can be added to facilitate the reaction. [4]The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the product can be isolated via filtration and purified by crystallization from a suitable solvent like ethanol. [4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, purified compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high boiling point ensures sample stability, and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which are often broad or absent in other solvents.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm). [6]3. Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 300 MHz or 400 MHz instrument. [6][7]4. ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
¹H NMR: Data and Interpretation
The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and coupling constants.
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale for Assignment |
| NH (Amide, N1) | Singlet, broad | ~8.33 | - | The deshielding effect of the adjacent carbonyl group and aromatic ring places this amide proton significantly downfield. Its broadness is characteristic of exchangeable protons. |
| Ar-H (C5) | Doublet | ~7.61 | ~7.5 | This proton is ortho to the electron-withdrawing carbonyl group, resulting in a downfield shift. It is split by the adjacent proton on C6. |
| Ar-H (C7) | Multiplet | ~7.26 | - | This aromatic proton experiences coupling from both C6-H and C8-H, leading to a more complex multiplet. |
| NH (Amine, N3) | Singlet, broad | ~7.12 | - | This amine proton is also exchangeable. Its chemical shift is influenced by its position adjacent to the chiral center and the aromatic ring. |
| Ar-H (C8) | Doublet | ~6.77 | ~7.5 | This proton is ortho to the electron-donating N1-H group, shifting it upfield relative to other aromatic protons. It is split by the C7 proton. |
| Ar-H (C6) | Triplet | ~6.69 | ~7.5 | This proton is coupled to two neighboring protons (C5-H and C7-H), resulting in a triplet. |
| CH (Chiral, C2) | Singlet | ~5.89 | - | This methine proton is attached to a chiral center and is adjacent to two nitrogen atoms and the furan ring, placing it in a distinct chemical environment. |
| Furan-H (C5') | Multiplet | ~7.52 | - | The proton on the furan ring adjacent to the oxygen atom is the most deshielded of the furan protons due to the electronegativity of the oxygen. |
| Furan-H (C3') | Doublet | ~6.45 | ~3.3 | This proton is coupled to the proton on C4'. |
| Furan-H (C4') | Multiplet | ~6.39 | - | This proton is coupled to both C3'-H and C5'-H, resulting in a multiplet. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.
¹³C NMR: Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |
| C =O (C4) | ~163.4 | The carbonyl carbon is highly deshielded due to the strong electron-withdrawing effect of the double-bonded oxygen atom, resulting in the most downfield signal. |
| C -furan (C2') | ~154.0 | This carbon of the furan ring is attached to the quinazolinone moiety, leading to a downfield shift. |
| C -Ar (C8a) | ~147.7 | A quaternary aromatic carbon bonded to nitrogen (N1). |
| C -furan (C5') | ~143.1 | This furan carbon is adjacent to the oxygen and bears a proton, making it appear downfield. |
| C -Ar (C7) | ~133.2 | Aromatic CH carbon. |
| C -Ar (C5) | ~127.3 | Aromatic CH carbon. |
| C -Ar (C4a) | ~117.1 | A quaternary aromatic carbon adjacent to the carbonyl group. |
| C -Ar (C8) | ~115.0 | Aromatic CH carbon shifted upfield due to the electron-donating effect of N1. |
| C -Ar (C6) | ~114.5 | Aromatic CH carbon. |
| C -furan (C4') | ~110.5 | Aromatic CH carbon in the furan ring. |
| C -furan (C3') | ~108.3 | Aromatic CH carbon in the furan ring, typically appearing at a relatively upfield position. |
| C H (Chiral, C2) | ~60.9 | This aliphatic carbon is bonded to two heteroatoms (N1 and N3) and the furan ring, causing a significant downfield shift compared to typical sp³ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule.
Protocol for IR Data Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrophotometer over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder should be collected first.
IR Spectrum: Data and Interpretation
The IR spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3316 - 3180 | N-H Stretching | Amine/Amide | The presence of these strong, often broad, absorption bands is definitive evidence for the N-H groups in the quinazolinone ring. |
| 3050 - 3100 | C-H Stretching | Aromatic/Furan | Confirms the presence of C-H bonds on the aromatic and furan rings. |
| 1676 | C=O Stretching | Amide (Lactam) | This very strong and sharp absorption is characteristic of the carbonyl group in the six-membered lactam ring of the quinazolinone core. |
| 1595 - 1475 | C=C Stretching | Aromatic Ring | These absorptions correspond to the stretching vibrations within the benzene and furan rings. |
| ~1015 | C-O-C Stretching | Furan Ring | A strong band in this region is characteristic of the asymmetric C-O-C stretch of the furan ring. [8] |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the molecular weight of the compound, which can be used to confirm its elemental composition.
Protocol for HRMS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as an Electrospray Ionization Time-of-Flight (ESI-TOF) instrument.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺ or [M+K]⁺.
HRMS: Data and Interpretation
The primary goal is to match the experimentally observed mass with the theoretically calculated mass.
-
Molecular Formula: C₁₂H₁₀N₂O₂
-
Calculated Exact Mass: 214.0742 g/mol
-
Expected Ion Peak ([M+H]⁺): The instrument should detect a peak at m/z 215.0815.
The observation of an ion peak with a mass that matches the calculated value to within a very small tolerance (typically < 5 ppm) provides unambiguous confirmation of the compound's elemental formula.
Conclusion
The combination of NMR, IR, and HRMS provides a complete and self-validating system for the structural characterization of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one. ¹H and ¹³C NMR define the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the N-H and C=O bonds. Finally, HRMS validates the elemental composition with high precision. Following these detailed protocols and interpretation guidelines will ensure the confident identification and quality assessment of this important heterocyclic compound in any research or development setting.
References
-
Kausar, N., Roy, I., Chattopadhyay, D., & Das, A. R. (2016). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium. RSC Advances. [Link]
- Supporting Information for Org. Chem. Front. (n.d.). Royal Society of Chemistry.
- Fallah-Tafti, A., et al. (2011). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Proust, A., et al. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry.
- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).
- Al-Obaid, A. M., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Journal of Heterocyclic Chemistry.
- Al-Obaid, A. M., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
- Fouad, M. A., et al. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)
- Bhardwaj, V., et al. (2014). Certain 2-Furano-4(3H)-Quinazolinone Analogs: Synthesis, Characterization and Pharmacological Evaluation.
- The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
- Al-Salahi, R., et al. (2022). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Cureton, L. T., & La Scala, J. J. (2013).
- Touzani, R., et al. (2022).
- Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022).
- Davidson, A. D. (1965).
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry.
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- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ecommons.udayton.edu [ecommons.udayton.edu]
in vitro tubulin polymerization assay with 2,3-dihydroquinazolin-4(1H)-one compounds
Application Note & Protocol
Topic: High-Throughput Screening of 2,3-Dihydroquinazolin-4(1H)-one Compounds Using an In Vitro Tubulin Polymerization Assay
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Executive Summary: Targeting the Cytoskeleton's Achilles' Heel
The microtubule cytoskeleton, a dynamic network of polymerized α- and β-tubulin heterodimers, is fundamental to eukaryotic cell division, motility, and intracellular transport. Its critical role in the formation of the mitotic spindle makes it a highly validated and successful target for anticancer therapeutics.[1][2][3] Compounds that disrupt microtubule dynamics can arrest cells in mitosis, ultimately triggering programmed cell death (apoptosis). These agents are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[4][5]
Recent medicinal chemistry efforts have identified the 2,3-dihydroquinazolin-4(1H)-one scaffold as a promising pharmacophore for the development of novel tubulin polymerization inhibitors.[6][7][8] Several analogues from this class have been shown to exhibit potent cytotoxic effects by inhibiting microtubule formation, often by interacting with the colchicine-binding site on β-tubulin.[7]
This document provides a comprehensive, field-tested guide for characterizing the inhibitory effects of 2,3-dihydroquinazolin-4(1H)-one derivatives on tubulin polymerization in vitro. We will move beyond a simple recitation of steps to explain the causality behind the protocol, ensuring a robust, self-validating experimental design crucial for drug discovery campaigns.
The Principle of Turbidimetric Monitoring
The in vitro tubulin polymerization assay is a powerful biochemical tool that reconstitutes the dynamic process of microtubule formation outside the cell. The assay hinges on a simple physical principle: the formation of large microtubule polymers from soluble tubulin dimers increases the turbidity of a solution. This change in turbidity can be measured as an increase in optical density (OD) over time using a spectrophotometer, typically at a wavelength of 340-350 nm.[9][2][10]
The polymerization process follows a distinct sigmoidal curve with three phases:
-
Nucleation (Lag Phase): Soluble tubulin dimers slowly associate to form initial, unstable aggregates or "seeds." This is the rate-limiting step.
-
Elongation (Growth Phase): Tubulin dimers are rapidly added to the ends of the nuclei, leading to microtubule growth. This phase is characterized by a sharp, linear increase in absorbance.
-
Steady State (Plateau Phase): The rates of polymerization and depolymerization reach an equilibrium, and the total mass of microtubule polymer remains constant.
Inhibitors of tubulin polymerization, such as the 2,3-dihydroquinazolin-4(1H)-one compounds, typically reduce both the rate of elongation (slope) and the maximum polymer mass achieved (plateau height) in a dose-dependent manner.
Caption: Logical flow of tubulin polymerization and points of intervention for inhibitors and stabilizers.
Materials, Reagents, and Instrumentation
Successful and reproducible assays depend on high-quality reagents and calibrated equipment. The following table outlines the necessary components.
| Component | Specifications & Rationale |
| Tubulin Protein | Source: Bovine Brain, >99% pure, lyophilized. Rationale: High purity is critical for accurate IC50 determination and minimizes interference from microtubule-associated proteins (MAPs).[11][12] |
| Polymerization Buffer | Composition: G-PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 5% v/v Glycerol). Rationale: PIPES is a standard buffer for tubulin assays. Mg²⁺ is an essential cofactor. EGTA chelates Ca²⁺, a potent inhibitor of polymerization. Glycerol promotes polymerization.[13] |
| Energy Source | Reagent: Guanosine-5'-triphosphate (GTP), 10 mM stock. Rationale: GTP hydrolysis is required for the dynamic instability of microtubules and is essential for in vitro polymerization.[10][11][14] |
| Test Compounds | Source: 2,3-dihydroquinazolin-4(1H)-one derivatives. Preparation: 10 mM stock in 100% DMSO. Rationale: A high-concentration stock minimizes the final DMSO percentage in the assay, which can itself affect polymerization. |
| Control Compounds | Inhibitor: Nocodazole or Colchicine (10 mM stock in DMSO). Stabilizer: Paclitaxel (Taxol) (10 mM stock in DMSO). Rationale: These controls are essential to validate that the assay is performing correctly and can detect both inhibition and promotion of polymerization.[11][13] |
| Vehicle Control | Reagent: 100% Dimethyl Sulfoxide (DMSO). Rationale: This control is crucial to account for any effects of the compound solvent on the polymerization reaction. |
| Assay Plates | Type: 96-well, half-area, clear-bottom, non-binding surface plates. Rationale: Half-area plates reduce reagent consumption. A non-binding surface prevents protein adsorption, and a clear bottom is required for absorbance readings. |
| Instrumentation | Equipment: Temperature-controlled microplate spectrophotometer. Rationale: The ability to maintain a precise temperature (37°C) is absolutely critical, as polymerization is a temperature-dependent process.[15] |
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format to assess multiple concentrations of test compounds simultaneously. Crucial Note: All tubulin and GTP-containing solutions must be kept on ice at all times prior to initiating the reaction to prevent premature polymerization.[11]
Caption: A streamlined workflow for the in vitro tubulin polymerization assay.
Step-by-Step Methodology:
-
Preparation of Compound Plate (10x Concentration):
-
Rationale: Preparing a separate plate with compounds first allows for the rapid and simultaneous initiation of all reactions.
-
Perform serial dilutions of your 2,3-dihydroquinazolin-4(1H)-one stock solutions in G-PEM buffer to create a range of 10x final concentrations.
-
In a 96-well plate, add 10 µL of each 10x compound dilution to the designated wells.
-
Add 10 µL of 10x Nocodazole (e.g., 100 µM for a 10 µM final concentration) and 10x Paclitaxel (e.g., 100 µM) to their respective control wells.
-
Add 10 µL of G-PEM buffer containing the same percentage of DMSO as the compound wells to the "vehicle control" wells.
-
-
Preparation of Tubulin Reaction Mix (On Ice):
-
Rationale: This mix contains all components necessary for polymerization and is kept cold to remain inactive until the final step.
-
Carefully reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of ~4 mg/mL (~36 µM). Gently mix by pipetting; do not vortex.
-
Self-Validation Step: If tubulin has been stored improperly or freeze-thawed multiple times, pre-centrifuge the solution at ~20,000 x g for 10 minutes at 4°C to remove any small aggregates that could act as seeds and eliminate the lag phase.[11]
-
Add GTP stock solution to the tubulin solution to a final concentration of 1 mM.
-
-
Initiating the Assay and Data Acquisition:
-
Rationale: The temperature shift from 4°C to 37°C is the trigger for polymerization. A rapid and uniform start is key to high-quality data.
-
Pre-warm the microplate reader to 37°C.
-
Using a multichannel pipette, add 90 µL of the ice-cold Tubulin Reaction Mix to each well of the compound plate. The final volume will be 100 µL, and the final tubulin concentration will be ~3.6 mg/mL.
-
Immediately place the plate into the reader.
-
Begin kinetic reading: measure the absorbance at 340 nm every 60 seconds for 60 to 90 minutes.[13]
-
Data Analysis and Interpretation
Raw kinetic data must be processed to yield actionable insights, such as the half-maximal inhibitory concentration (IC50).
-
Plot Polymerization Curves:
-
Plot absorbance (OD 340 nm) on the y-axis versus time (minutes) on the x-axis for each concentration of the test compound and for all controls.
-
Interpreting the Curves:
-
Vehicle Control: Should exhibit a clear sigmoidal curve.
-
Nocodazole (Inhibitor): Should show a flat or nearly flat line, indicating strong inhibition.
-
Paclitaxel (Stabilizer): Should show a faster rate of polymerization and a higher final OD compared to the vehicle control.
-
2,3-dihydroquinazolin-4(1H)-one: Should demonstrate a dose-dependent decrease in the slope and plateau of the polymerization curve.
-
-
-
Calculate the IC50 Value:
-
Rationale: The IC50 provides a quantitative measure of a compound's potency, which is essential for structure-activity relationship (SAR) studies.[13]
-
Determine the maximum rate of polymerization (Vmax) for each well by calculating the slope of the steepest, linear portion of the curve (the elongation phase).
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Vmax_compound / Vmax_vehicle))
-
Plot % Inhibition (y-axis) against the logarithm of the compound concentration (x-axis).
-
Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) using software like GraphPad Prism to determine the IC50 value.
-
| Sample Data Analysis |
| Compound Concentration (µM) |
| 0 (Vehicle) |
| 0.1 |
| 1 |
| 5 |
| 10 |
| Calculated IC50 |
Assay Validation and Troubleshooting Guide
A trustworthy protocol is a self-validating one. The controls are your primary diagnostic tool.
-
Expected Control Behavior: The final steady-state OD of the vehicle control should be robust, typically between 0.4 and 0.6.[11] The Nocodazole control should show >80% inhibition, and the Paclitaxel control should show a significant increase in Vmax.
| Problem | Probable Cause(s) | Recommended Solution |
| No/weak polymerization in vehicle control. | 1. Inactive tubulin (improper storage, multiple freeze-thaws). 2. GTP was omitted or degraded. 3. Incorrect buffer pH or composition. | 1. Use a fresh aliquot of tubulin. 2. Prepare fresh GTP solution. 3. Verify buffer pH and components. |
| No lag phase in vehicle control curve. | Tubulin solution contains aggregates that are "seeding" the reaction. | Pre-spin the tubulin solution at high speed (e.g., 20,000 x g) at 4°C for 10 min before use.[11] |
| High initial absorbance; results appear noisy. | Test compound has low solubility and is precipitating, causing light scattering. | 1. Visually inspect the wells for precipitation. 2. Run a control with the compound in buffer without tubulin. If OD is high, the compound is insoluble.[11] 3. Lower the starting concentration of the compound. |
| All wells (including vehicle) show inhibition. | Final DMSO concentration is too high (typically >2%). | Ensure the 10x compound dilutions are made correctly to keep the final DMSO concentration at an acceptable level (e.g., 1-2%).[11] |
| Microtubules depolymerize after reaching plateau. | GTP in the reaction has been exhausted. | This is normal after an extended period (e.g., >90 min). Ensure Vmax is calculated from the initial growth phase. |
Mechanistic Context: The Colchicine Binding Site
While this assay measures the phenomenon of polymerization inhibition, it's valuable to consider the underlying molecular mechanism. Many quinazolinone-based inhibitors function by binding to the colchicine-binding site, which is located at the interface between the α- and β-tubulin subunits.[7][16] Binding at this site introduces a conformational wedge, preventing the tubulin dimer from adopting the straight conformation necessary for its incorporation into the growing microtubule lattice. This leads to the destabilization of microtubules and cell cycle arrest.[4]
Caption: Quinazolinone binding at the colchicine site prevents the conformational changes required for polymerization.
References
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Sum, C., et al. (2014). PMC - NIH.[Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. Bodakuntla, S., et al. (2023). JoVE.[Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Sackett, D. L. (2012). ResearchGate.[Link]
-
Can anyone recommend a kit to check tubulin polymerization in cells? (2012). ResearchGate.[Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Madari, H., et al. (2021). PMC - NIH.[Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Gonzalez, A. F., et al. (2023). NIH.[Link]
-
Analysis of microtubule polymerization dynamics in live cells. Matov, A., et al. (2010). PMC - PubMed Central.[Link]
-
Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Singh, P., et al. (2021). NIH.[Link]
-
Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. Wang, Y., et al. (2024). PubMed.[Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Zhang, Y., et al. (2022). PubMed Central.[Link]
-
In vitro tubulin polymerization assay. Bio-protocol.[Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
What are Tubulin inhibitors and how do they work? (2024). Patsnap Synapse.[Link]
-
Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Al-Nuaimi, S. K., et al. (2023). MDPI.[Link]
-
Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. Wang, Y., et al. (2024). ResearchGate.[Link]
-
The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Kumar, A., et al. (2022). MDPI.[Link]
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Watson, P. A., et al. (2020). RSC Publishing.[Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Ahmad, I., et al. (2022). MDPI.[Link]
-
2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Salerno, A., et al. (2018). RSC Publishing.[Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site [mdpi.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. sigmaaldrich.com [sigmaaldrich.com]
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- 14. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 16. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Cell Cycle Analysis of Cancer Cells Treated with 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Consequently, targeting the cell cycle is a cornerstone of oncology drug development. This document provides a comprehensive guide for investigating the effects of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, a member of the quinazolinone class of compounds, on the cancer cell cycle. Quinazolinone derivatives have demonstrated broad cytotoxic activity, with some acting as tubulin polymerization inhibitors, which typically leads to mitotic arrest.[1][2][3] This guide details protocols for quantitative cell cycle analysis using propidium iodide (PI) staining and flow cytometry, alongside methods for mechanistic validation via Western blotting of key cell cycle regulatory proteins.
Scientific Principle: Unraveling Cell Cycle Dynamics
Flow cytometry with propidium iodide (PI) is a robust technique for analyzing the distribution of cells throughout the different phases of the cell cycle.[4] The principle is based on the stoichiometric binding of PI to double-stranded DNA; the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[4][5]
-
G0/G1 Phase: Cells have a normal diploid (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA, resulting in a DNA content between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and possess a tetraploid (4N) DNA content prior to cell division.[6]
By treating cancer cells with 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one and analyzing the subsequent changes in the cell cycle distribution, researchers can determine if the compound induces a block at a specific phase, a common mechanism for anticancer agents.[7] A typical outcome for compounds that interfere with mitosis, such as tubulin inhibitors, is an accumulation of cells in the G2/M phase.[1]
Integrated Experimental Workflow
This protocol is designed as a self-validating system. The initial flow cytometry screen provides quantitative data on cell cycle arrest. This finding is then mechanistically explained by Western blot analysis of the proteins that govern the specific cell cycle checkpoint.
Figure 1: Integrated workflow for cell cycle analysis.
Detailed Protocols
Protocol 1: Cell Culture and Compound Treatment
-
Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvest. Prepare parallel plates for flow cytometry and Western blotting.
-
Compound Preparation: Prepare a stock solution of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Always include a vehicle-only control (DMSO).
-
Treatment: Once cells are attached and growing exponentially, replace the medium with the compound-containing medium or vehicle control medium.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 24 or 48 hours). The duration should be sufficient to allow a majority of the cells to complete at least one cell cycle.
Protocol 2: Sample Preparation for Flow Cytometry
Expert Rationale: Cold 70% ethanol is the preferred fixative because it dehydrates and permeabilizes the cells, allowing the PI dye to enter and stain the nuclear DNA, while preserving the overall cellular morphology.[8] Adding the ethanol dropwise while vortexing is critical to prevent cell clumping, which can lead to inaccurate data.[9][10]
-
Harvest Cells:
-
For adherent cells, aspirate the media, wash once with PBS, and detach using trypsin-EDTA. Neutralize trypsin with a complete medium.
-
For suspension cells, collect them directly.
-
-
Cell Wash: Transfer the cell suspension to a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.[11] Discard the supernatant and resuspend the pellet in 1 mL of cold PBS.
-
Fixation:
-
Centrifuge the cells again at 300 x g for 5 minutes. Discard the supernatant.
-
Gently vortex the cell pellet. While vortexing, add 5 mL of ice-cold 70% ethanol drop-by-drop to prevent aggregation.[8][12]
-
Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in ethanol at -20°C for several weeks.[9][12]
-
-
Staining:
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet.[12][13]
-
Carefully decant the ethanol and wash the pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of a Propidium Iodide/RNase staining solution.[5]
-
Expert Rationale: RNase treatment is essential because PI can also bind to double-stranded RNA.[12][14] Removing RNA ensures that the fluorescence signal is specific to the DNA content, providing higher resolution data.[4][15]
-
-
Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light, before analysis.[13][16]
Protocol 3: Data Acquisition and Analysis
-
Flow Cytometer Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set the primary gate on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Doublet Discrimination: Create a secondary gate using a pulse-width vs. pulse-area plot to exclude cell doublets or aggregates, which would otherwise be incorrectly identified as G2/M cells.[9]
-
Data Acquisition: Collect fluorescence data from the PI channel (typically FL2 or FL3, ~600 nm) using a linear scale.[13] Collect at least 10,000 events per sample for statistical significance.
-
Histogram Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to model the DNA content histogram. The software will fit Gaussian curves to the G0/G1 and G2/M peaks and calculate the percentage of cells in each phase.[9]
Data Interpretation and Expected Results
Treatment with an agent causing G2/M arrest will result in a decrease in the G0/G1 peak and an increase in the G2/M peak compared to the vehicle control.
Table 1: Representative Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control (DMSO) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| Compound (1 µM) | 45.8 ± 2.8 | 15.1 ± 1.9 | 39.1 ± 4.2 |
| Compound (10 µM) | 25.4 ± 2.2 | 10.3 ± 1.5 | 64.3 ± 3.7 |
Mechanistic Validation by Western Blot
A G2/M arrest is primarily controlled by the Cyclin B1-CDK1 complex.[17] Inhibition of this complex prevents entry into mitosis.[7]
Figure 2: Simplified G2/M checkpoint signaling pathway.
Protocol 4: Western Blotting for G2/M Markers
-
Cell Lysis: After treatment, wash cells from the parallel plate with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane on a 4-12% SDS-PAGE gel.[18]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. A G2/M arrest induced by the compound would be expected to show an increase in Cyclin B1 levels and potentially an increase in the inhibitory phosphorylation of CDK1 at Tyr15.[17][20]
Expert Insights and Troubleshooting
-
Problem: High cell clumping after ethanol fixation.
-
Problem: Broad G0/G1 and G2/M peaks in the flow cytometry histogram.
-
Problem: No change in cell cycle distribution after treatment.
-
Cause: The compound may not be active at the tested concentrations or time points, or it may induce cytotoxicity through a different mechanism (e.g., apoptosis without cell cycle arrest).[21]
-
Solution: Perform a dose-response and time-course experiment. Also, consider running an apoptosis assay (e.g., Annexin V/PI staining) in parallel.
-
References
- University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from a URL provided by the grounding tool.
- UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from a URL provided by the grounding tool.
- Advanced Cytometry & Sorting Facility. (2021). Cell Cycle Guidelines. Retrieved from a URL provided by the grounding tool.
- Taylor, M. P., & Jackson, D. (2011). G2/M cell cycle arrest in the life cycle of viruses. Journal of General Virology, 92(Pt 8), 1885–1904.
- Scott, A. M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Darzynkiewicz, Z., et al. (2009).
- Thermo Fisher Scientific. (2006). Propidium Iodide Nucleic Acid Stain. Retrieved from a URL provided by the grounding tool.
-
Wikipedia. (n.d.). G2-M DNA damage checkpoint. Retrieved from [Link]
- Royal Society of Chemistry. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from a URL provided by the grounding tool.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from a URL provided by the grounding tool.
- Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 27(3), 96.
- Yin, H., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 35666–35678.
-
Khan Academy. (n.d.). Phases of the cell cycle. Retrieved from [Link]
- Cirillo, L., et al. (2022). Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy. Open Biology, 12(6), 220059.
- Babraham Institute. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2018). What happens if no RNase is added in PI staining?. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2017). Induction of cell cycle arrest (G2/M) and apoptosis : action mechanism ?. Retrieved from a URL provided by the grounding tool.
- ResearchGate. (2016). Anti-CyclinB1 and Cdk1 Antibodies for Western Blot in C2C12?. Retrieved from a URL provided by the grounding tool.
- Liu, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(14), 5489.
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
- Immunostep. (n.d.). PI/RNASE Solution. Retrieved from a URL provided by the grounding tool.
- Noolvi, M. N., et al. (2012). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 21(8), 1563-1587.
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. vet.cornell.edu [vet.cornell.edu]
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Application Notes and Protocols for High-Throughput Screening of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the utilization of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one in high-throughput screening (HTS) campaigns. The protocols and methodologies detailed herein are designed to be robust, reproducible, and adaptable to various research objectives, primarily focusing on anticancer drug discovery.
Introduction: The Promise of a Privileged Scaffold
The 2,3-dihydroquinazolin-4(1H)-one core is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] This heterocyclic motif offers a versatile scaffold for synthetic modification, enabling the exploration of diverse chemical spaces and biological targets.[1][2] The specific analogue, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, incorporates a furan moiety, a common pharmacophore known to enhance biological activity. Quinazolinone derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[3][4] Their anticancer properties are particularly noteworthy, with several derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[5][6]
High-throughput screening (HTS) is an essential methodology in modern drug discovery, allowing for the rapid evaluation of large compound libraries against specific biological targets.[4] This guide will detail the application of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one in HTS, with a focus on identifying and characterizing its potential as a lead compound for novel therapeutics.
Synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
A reliable and efficient synthesis of the target compound is paramount for any screening campaign. The following protocol, adapted from established methods, describes a straightforward approach to generate 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one.[5]
Protocol 1: Synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Materials:
-
Anthranilamide
-
Furfural (furan-2-carbaldehyde)
-
Graphene Oxide (GO) nanosheets (as catalyst)
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add anthranilamide (1 mmol) and furfural (1 mmol) in 3 mL of deionized water.
-
Add graphene oxide nanosheets (25 mg) to the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the product and catalyst from the reaction mixture by simple filtration.
-
Dissolve the crude product in a minimal amount of hot ethanol (approximately 3 mL).
-
Filter the hot solution to remove any residual catalyst.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
Collect the pure crystalline product by filtration and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and FT-IR analysis to confirm its identity and purity.[5]
High-Throughput Screening Workflow
A typical HTS campaign involves a tiered approach, starting with a primary screen to identify "hits," followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: High-throughput screening workflow for hit identification and validation.
Primary Screening: High-Throughput Cytotoxicity Assay
The initial step in evaluating the anticancer potential of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is to assess its general cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[7]
Protocol 2: High-Throughput MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)[6]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[7]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
-
Representative Cytotoxicity Data for 2,3-dihydroquinazolin-4(1H)-one Analogues
| Compound Analogue | Cell Line | GI₅₀ (µM) | Reference |
| Phenyl | MCF-7 | 1.3 | [5] |
| Tolyl | MCF-7 | 4.0 | [5] |
| 2-Naphthyl | HT29 | <0.05 | [5] |
| 2-Naphthyl | U87 | <0.05 | [5] |
| 2-Naphthyl | A2780 | <0.05 | [5] |
Secondary Screening and Hit Validation
To ensure the reliability of the primary screening results, it is crucial to perform hit confirmation and validation studies. This involves repeating the primary assay, performing dose-response experiments to accurately determine the IC₅₀, and using an orthogonal assay that measures a different cellular endpoint.
Assay Quality Control: A critical aspect of HTS is ensuring the quality and reliability of the data. The Z-factor is a statistical parameter used to evaluate the quality of an HTS assay.[8]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
An assay with a Z-factor between 0.5 and 1.0 is considered excellent for HTS.[8]
Tertiary Screening: Elucidating the Mechanism of Action
Once a hit has been validated, the next step is to investigate its mechanism of action. Based on the known biological activities of quinazolinone derivatives, two potential pathways to investigate are the EGFR signaling pathway and the PI3K/Akt/mTOR pathway.[3][9][10]
Potential Signaling Pathways
Caption: Simplified EGFR signaling pathway and a potential point of inhibition.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[4]
Protocol 3: High-Throughput EGFR Tyrosine Kinase Inhibition Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying kinase activity in a high-throughput format.[6]
Materials:
-
HTRF KinEASE-TK kit (or similar)
-
Recombinant EGFR kinase
-
TK Substrate-biotin
-
ATP
-
Streptavidin-XL665
-
TK Antibody-Cryptate
-
384-well low-volume plates
-
HTRF-compatible microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of EGFR kinase, TK Substrate-biotin, ATP, and the test compound at appropriate concentrations in kinase buffer.
-
-
Enzymatic Reaction:
-
In a 384-well plate, add 2 µL of TK Substrate-biotin, 2 µL of the test compound (or vehicle), and 2 µL of EGFR kinase.
-
Initiate the phosphorylation reaction by adding 2 µL of ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the phosphorylated substrate by adding 5 µL of Streptavidin-XL665 and 5 µL of TK Antibody-Cryptate containing EDTA.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
-
Signal Reading:
-
Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Protocol 4: High-Throughput Calcium Imaging Assay
Some quinazolinone derivatives have been shown to modulate calcium channels. A calcium imaging assay can be used to investigate if 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one affects intracellular calcium levels.
Materials:
-
Cells expressing the target of interest (e.g., a specific ion channel or GPCR)
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with liquid handling capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into black-walled, clear-bottom plates and grow to confluence.
-
-
Dye Loading:
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound at various concentrations using the instrument's liquid handling system.
-
Continuously record the fluorescence intensity (e.g., at 488 nm excitation and 520 nm emission) to monitor changes in intracellular calcium.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity over time.
-
Determine the concentration-response relationship and calculate the EC₅₀ or IC₅₀ of the compound's effect on calcium signaling.
-
Conclusion
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one represents a promising starting point for hit-to-lead campaigns in drug discovery. The protocols outlined in this application note provide a robust framework for its evaluation in high-throughput screening, from initial cytotoxicity profiling to the elucidation of its mechanism of action. By employing these methodologies, researchers can efficiently assess the therapeutic potential of this and other quinazolinone derivatives.
References
- Dempsey, C., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Gao, C., et al. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Letters, 26(5), 456.
- Judde, J. G., et al. (2009). Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening. Environmental Health Perspectives, 117(4), 530-536.
- Luo, J., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e3149.
- Ahmed, M. F., & Belal, A. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie, 348(7), 487-497.
- Doorn, J. A., & Schall, M. (2010). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening for Drug Discovery.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
- Kumar, A., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(16), 4945.
- Costi, R., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921.
- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
-
Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity: Cell Counting Kit-8. Retrieved from [Link]
- Li, W., et al. (2014). Guidelines for HTRF technology in EGFR kinase assay. Journal of Pharmaceutical Analysis, 4(5), 329-335.
-
BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Retrieved from [Link]
- Kevorkov, D., & Makarenkov, V. (2005). Quality control and data correction in high-throughput screening. Journal of Biomolecular Screening, 10(6), 559-567.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]
- Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100417.
- Nanclares, C., et al. (2022). CALCIUM IMAGING PROTOCOL. protocols.io.
- Pop, O., et al. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 28(12), 4719.
- Wang, Y., et al. (2018). Design, synthesis and biological activities of 2,3-dihydroquinazolin-4(1H)-one derivatives as TRPM2 inhibitors. European Journal of Medicinal Chemistry, 155, 249-261.
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
- Sharma, P., & Kumar, A. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Medicinal Chemistry, 12(8), 1269-1297.
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Molecules, 26(21), 6661.
- Pointon, A., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. Stem Cell Reports, 8(5), 1280-1293.
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
- Gorgani, L., et al. (2022). Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents. Scientific Reports, 12(1), 8303.
- Kumar, P. (2017). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Retrieved from [Link]
Sources
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- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dihydroquinazolin-4(1H)-one Derivatives
Welcome to the technical support center for the purification of 2,3-dihydroquinazolin-4(1H)-one derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important class of heterocyclic compounds. The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2] Achieving high purity of these derivatives is paramount for accurate biological evaluation and downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Purification Strategy Overview
The purification strategy for 2,3-dihydroquinazolin-4(1H)-one derivatives is primarily dictated by the physical state of the crude product (solid or oil) and the nature of the impurities. A general workflow is presented below to guide your decision-making process.
Caption: General purification workflow for 2,3-dihydroquinazolin-4(1H)-one derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification of 2,3-dihydroquinazolin-4(1H)-one derivatives in a question-and-answer format.
Recrystallization Issues
Question 1: My product "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[3] This typically occurs when the melting point of your compound is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[4] Oiled out products are often impure as the oil can act as a better solvent for impurities than the crystallization solvent itself.[3]
Causality & Solution:
-
Lower the Solution Temperature Before Cooling: The primary cause is often the solution temperature being above the compound's melting point.
-
Action: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer saturated. Allow the solution to cool more slowly. A slower cooling rate can prevent the system from reaching a high level of supersaturation at a temperature above the melting point.
-
-
Change the Solvent System: The chosen solvent may be too high-boiling.
-
Action: Select a solvent with a lower boiling point or use a mixed solvent system. For example, if you are using ethanol, try an ethanol/water mixture. Dissolve your compound in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid (cloudy). Re-heat to get a clear solution and then cool slowly.
-
-
Induce Crystallization Below the Melting Point:
-
Action: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] This provides a template for crystal growth to occur below the compound's melting point.
-
Question 2: After recrystallization, my yield is very low. How can I improve it?
Answer: Low recovery is a frequent issue in recrystallization and can stem from several factors related to the solubility of your compound in the chosen solvent system.
Causality & Solution:
-
Excess Solvent: Using too much solvent is the most common reason for low yield, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.
-
Action: Use the minimum amount of hot solvent required to fully dissolve your crude product. If you've already completed the recrystallization, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling it again to induce a second crop of crystals.[3]
-
-
Inappropriate Solvent Choice: The ideal solvent should exhibit high solubility for your compound when hot and low solubility when cold.
-
Action: If your compound is too soluble in the chosen solvent even at low temperatures, consider a mixed solvent system. A good approach is to dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "bad" solvent (in which it is poorly soluble) until turbidity is observed.
-
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, product can be lost on the filter paper.
-
Action: Use a pre-heated funnel and flask for the hot filtration step. Also, use a fluted filter paper to increase the surface area and speed of filtration.
-
Chromatography Issues
Question 3: My compound is streaking on the TLC plate. How can I get clean spots to develop a column chromatography method?
Answer: Streaking on TLC plates is a common issue with nitrogen-containing heterocyclic compounds like dihydroquinazolinones.[5] This is often due to strong interactions between the basic nitrogen atoms in your compound and the slightly acidic silica gel stationary phase.[6]
Causality & Solution:
-
Acid-Base Interactions: The Lewis basic nitrogen atoms in the quinazolinone ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Action: Add a small amount of a basic modifier to your eluent. For example, adding 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate or dichloromethane/methanol mobile phase can neutralize the acidic sites on the silica gel, leading to sharper, more defined spots.[6]
-
-
Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.
-
Action: Dilute your sample before spotting it on the TLC plate. A 1% solution is a good starting point.[7]
-
-
Compound Instability: Some dihydroquinazolinone derivatives can be unstable on silica gel, leading to degradation and streaking.
-
Action: Run a 2D TLC to check for stability. Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see spots below the diagonal. If instability is an issue, consider using a less acidic stationary phase like alumina or deactivating the silica gel with triethylamine.
-
Question 4: I'm having trouble separating my product from a very similar impurity using column chromatography.
Answer: Co-elution of impurities is a common challenge, especially when dealing with byproducts that have similar polarities to the desired compound. For 2,3-dihydroquinazolin-4(1H)-one derivatives, a common and often difficult-to-separate impurity is the corresponding oxidized quinazolin-4(3H)-one.[8]
Causality & Solution:
-
Similar Polarity: The oxidized quinazolin-4(3H)-one often has a polarity very close to the parent dihydroquinazolinone, making separation by normal-phase chromatography difficult.
-
Action 1: Optimize the Mobile Phase. Try a different solvent system that offers different selectivity. For instance, if you are using a hexane/ethyl acetate gradient, try a system with dichloromethane/methanol or toluene/acetone. Sometimes, switching from a hydrogen bond-accepting solvent (like ethyl acetate) to a hydrogen bond-donating solvent (like methanol) can alter the elution order.
-
Action 2: Use a Different Stationary Phase. If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Reverse-phase (C18) chromatography can be very effective for separating compounds with minor differences in polarity.
-
-
Unreacted Starting Materials: Unreacted 2-aminobenzamide or aldehyde can also co-elute with the product, depending on their respective polarities.
-
Action: Ensure your workup is effective at removing these impurities. A wash with a dilute acid (e.g., 1M HCl) will remove basic impurities like unreacted 2-aminobenzamide, while a wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) can help remove acidic impurities or catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives?
A1: The impurity profile largely depends on the synthetic route.
-
From 2-aminobenzamide and an aldehyde: Common impurities include unreacted 2-aminobenzamide and aldehyde, and the over-oxidized quinazolin-4(3H)-one.[4][8]
-
From isatoic anhydride, an amine, and an aldehyde (multicomponent reaction): In addition to the above, you may have byproducts arising from the reaction of isatoic anhydride with the amine, such as the corresponding anthranilamide.
Q2: My purified 2,3-dihydroquinazolin-4(1H)-one derivative seems to be degrading over time. What are the stability issues with this class of compounds?
A2: 2,3-Dihydroquinazolin-4(1H)-one derivatives are known to have two main stability issues:
-
Oxidation: They can be susceptible to air oxidation, which converts them to the more stable aromatic quinazolin-4(3H)-one.[8] This can occur during purification (e.g., on a chromatography column) or upon storage. To minimize this, it is advisable to store purified compounds under an inert atmosphere (nitrogen or argon) and protected from light.
-
Hydrolysis: The aminal linkage at the C2 position is susceptible to hydrolysis, particularly under acidic conditions. This can lead to the ring-opening of the dihydroquinazolinone. It is best to avoid strongly acidic conditions during workup and purification.
Q3: What are good starting solvent systems for recrystallization and column chromatography?
A3: The optimal solvent system will depend on the specific substituents on your dihydroquinazolinone derivative. However, the following tables provide good starting points.
Table 1: Recommended Solvents for Recrystallization
| Derivative Type | Recommended Single Solvents | Recommended Mixed Solvents |
| Non-polar (e.g., alkyl or simple aryl at C2/N3) | Ethanol, Isopropanol | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Petroleum Ether |
| Polar (e.g., containing -OH, -NH₂, -COOH groups) | Water (if soluble), Ethanol | Methanol/Dichloromethane, Ethanol/Ethyl Acetate |
Table 2: Recommended Eluents for Flash Column Chromatography (Silica Gel)
| Derivative Polarity | Recommended Eluent System | Typical Ratio (v/v) |
| Low to Medium Polarity | Hexane / Ethyl Acetate | 9:1 to 1:1 |
| Medium to High Polarity | Dichloromethane / Methanol | 99:1 to 9:1 |
| Basic Derivatives (to prevent streaking) | Hexane / Ethyl Acetate + 0.5% Et₃N | 9:1 to 1:1 |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate or steam bath) while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (either as a slurry or dry-packed).
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica gel with the adsorbed sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Logical Relationships Diagram
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Chromatography [chem.rochester.edu]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Quinazolinones
Welcome to the technical support center for the synthesis of substituted quinazolinones. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success in your synthetic endeavors. Quinazolinone derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] However, their synthesis can present unique challenges. This guide is structured to help you navigate these complexities and achieve reliable, reproducible results.
Section 1: Troubleshooting Common Synthetic Challenges
This section addresses specific problems you may encounter during the synthesis of substituted quinazolinones, offering explanations and actionable solutions.
Low or No Yield of the Desired Quinazolinone
Question: I am following a standard procedure (e.g., Niementowski reaction) for synthesizing a 2,3-disubstituted quinazolinone, but I am getting a very low yield or none of the expected product. What could be the issue?
Answer: Low or no yield in quinazolinone synthesis often points to one of several critical factors, primarily related to reaction conditions, starting material quality, or the inherent reactivity of your chosen substrates.
-
Insufficient Reaction Temperature or Time: Many classical methods for quinazolinone synthesis, such as the Niementowski reaction which condenses an anthranilic acid with an amide, traditionally require high temperatures (often >150°C) and prolonged reaction times to drive the cyclization and dehydration steps to completion.[4][5] If the temperature is too low or the reaction time too short, you may be isolating unreacted starting materials or the intermediate N-acylanthranilic acid.
-
Troubleshooting Protocol:
-
Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend the reaction time. Some reactions may require several hours to reach completion.
-
Consider switching to a higher-boiling point solvent if applicable.
-
Microwave-assisted synthesis can be a powerful alternative to conventional heating, often dramatically reducing reaction times and increasing yields by efficiently reaching the required high temperatures.[4][5][6]
-
-
-
Poor Quality Starting Materials: The purity of your starting materials, particularly the anthranilic acid derivative, is paramount. Oxidized or impure reagents can lead to a host of side reactions and a significant decrease in yield.
-
Troubleshooting Protocol:
-
Ensure your anthranilic acid is pure. If it appears discolored, consider recrystallization or purification by column chromatography before use.
-
Verify the purity of your other reagents, such as the acylating agent or amine.
-
-
-
Steric Hindrance: Bulky substituents on either the anthranilic acid or the other coupling partner can sterically hinder the cyclization step.
-
Troubleshooting Protocol:
-
If you suspect steric hindrance is an issue, you may need to employ more forcing reaction conditions (higher temperature, longer time).
-
The use of a catalyst, such as a Lewis acid, can sometimes facilitate the reaction by activating the carbonyl group.[7]
-
-
-
Substrate Deactivation: Strongly electron-withdrawing groups on the anthranilic acid ring can decrease the nucleophilicity of the amino group, making the initial acylation or subsequent cyclization more difficult. Conversely, certain substituents may be unstable under the reaction conditions.
-
Troubleshooting Protocol:
-
For deactivated systems, more potent activating agents for the carboxylic acid (if starting from an amino acid) or more reactive acylating agents may be necessary.
-
If your substituents are sensitive to heat or acidic/basic conditions, explore milder, catalyzed reaction pathways. Modern copper- or palladium-catalyzed methods can offer gentler alternatives.[2][8][9]
-
-
Formation of an Unexpected Side Product
Question: My reaction is producing a significant amount of an unexpected side product. How can I identify it and prevent its formation?
Answer: The formation of side products is a common challenge. In quinazolinone synthesis, these often arise from incomplete reactions or alternative reaction pathways.
-
Common Side Products and Their Origins:
-
N-Acylanthranilic Acid: This is a common intermediate that may fail to cyclize, especially under insufficiently vigorous conditions. It will have a different polarity than your starting materials and product, and its presence can be confirmed by spectroscopic methods (e.g., the presence of both amide and carboxylic acid signals in NMR and IR).
-
Benzoxazinones: Anthranilic acid can react with an acylating agent (like acetic anhydride) to form a 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate can then react with an amine to form the desired quinazolinone, but under certain conditions, it may be isolated as a stable product.[10][11]
-
Products of Self-Condensation: In some cases, starting materials can react with themselves, leading to undesired oligomeric or dimeric products.
-
-
Troubleshooting and Prevention:
-
Reaction Monitoring: Careful monitoring by TLC or LC-MS is crucial to track the consumption of starting materials and the appearance of both the desired product and any side products. This can help you optimize reaction time and temperature to favor product formation.
-
Order of Reagent Addition: In multi-component reactions, the order of addition can be critical. For example, pre-forming an intermediate under controlled conditions before adding the final reagent can sometimes prevent side reactions.
-
Control of Stoichiometry: Ensure the molar ratios of your reactants are accurate. An excess of one reagent can sometimes promote side reactions.
-
Purification Strategy: If a side product is difficult to avoid, a robust purification strategy is essential. Column chromatography is often effective for separating products with different polarities.[10] Recrystallization can also be a powerful purification technique if a suitable solvent system is found.[8]
-
Difficulty in Product Purification
Question: My crude product is a complex mixture, and I am struggling to isolate the pure quinazolinone. What are the best purification strategies?
Answer: Purification is often a significant hurdle, especially when the polarity of the product is similar to that of the starting materials or byproducts.
-
Recommended Purification Techniques:
-
Column Chromatography: This is the most common and versatile method.
-
Solvent System Selection: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A good starting point for many quinazolinones is a 70:30 to 50:50 mixture of hexane and ethyl acetate. Use TLC to determine the optimal solvent system that provides good separation between your product and impurities.
-
-
Recrystallization: This can be an excellent method for obtaining highly pure crystalline products, provided your compound is a solid and you can find a suitable solvent.[8]
-
Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
-
Acid-Base Extraction: If your product has basic nitrogen atoms and your impurities are neutral or acidic, you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with a dilute acid (e.g., 1M HCl) to extract the basic product into the aqueous layer, then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the pure product, which can then be filtered or extracted back into an organic solvent.
-
-
General Tips for Purification:
-
Characterize the Crude Mixture: Before attempting purification, run a crude ¹H NMR or LC-MS to understand the major components of your mixture. This will help you devise a more effective purification strategy.
-
Dry Loading: For column chromatography, adsorbing your crude material onto a small amount of silica gel and loading it dry onto the column often results in better separation than wet loading in solution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for quinazolinones?
A1: Microwave-assisted synthesis offers several key advantages over conventional heating methods.[4] These include:
-
Rapid Reaction Rates: Microwave irradiation can significantly accelerate reaction times, often reducing them from hours to minutes.[4][5][6]
-
Higher Yields: The efficient and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[6]
-
Improved Purity: Faster reactions at higher temperatures can sometimes lead to cleaner reaction profiles.
-
Energy Efficiency: Microwaves are a more energy-efficient heating method compared to traditional oil baths or heating mantles.
However, it's important to use dedicated scientific microwave reactors that allow for precise temperature and pressure control, as domestic microwave ovens can be unsafe and lead to irreproducible results.[5]
Q2: How do I choose the right synthetic route for my target substituted quinazolinone?
A2: The choice of synthetic route depends on several factors, including the substitution pattern of your target molecule and the availability of starting materials.
| Synthetic Route | Common Starting Materials | Best Suited For | Key Considerations |
| Niementowski Synthesis | Anthranilic acids and amides/formamide | 2- and/or 3-unsubstituted or substituted quinazolinones | Often requires high temperatures and long reaction times.[4][5] |
| From Benzoxazinones | 2-Aminobenzoic acid and an acid anhydride/chloride, followed by an amine | 2,3-disubstituted quinazolinones | A two-step process that can offer good control over substitution. |
| Transition Metal-Catalyzed | o-Haloanilines, CO, and amines | A wide variety of substituted quinazolinones | Milder conditions, but requires a catalyst and potentially specialized ligands.[3] |
| Microwave-Assisted One-Pot | Anthranilic acid, an orthoester, and an amine | Rapid synthesis of 3-substituted quinazolinones | Excellent for library synthesis and rapid exploration of derivatives.[6] |
Q3: My quinazolinone product is unstable and decomposes during workup or purification. What can I do?
A3: Quinazolinones are generally stable compounds, but certain substitution patterns can render them susceptible to hydrolysis or degradation, especially in the presence of strong acids or bases.[1]
-
Avoid Harsh pH: During workup, use mild acids and bases (e.g., saturated ammonium chloride solution instead of strong HCl, or sodium bicarbonate instead of NaOH).
-
Minimize Exposure to Water: If your compound is prone to hydrolysis, ensure all solvents are dry and minimize contact with aqueous solutions.
-
Purify Quickly and at Low Temperature: Perform chromatography or other purification steps as quickly as possible and consider running columns in a cold room if your compound is thermally labile.
-
Store Under Inert Atmosphere: Store the final product under an inert atmosphere (nitrogen or argon) at low temperature to prevent degradation over time.
Section 3: Visualized Workflows and Logic
General Synthetic Workflow for Quinazolinones
This diagram illustrates a typical workflow for the synthesis and purification of a substituted quinazolinone.
Caption: A generalized workflow for quinazolinone synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues in quinazolinone synthesis.
Caption: A decision tree for troubleshooting quinazolinone synthesis.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2014, 1-28. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
-
Molnar, M., Jukić, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society, 85(10), 1335-1348. [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580. [Link]
-
Al-Soud, Y. A., et al. (2008). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules, 13(6), 1339-1353. [Link]
-
Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 9(3), 305-327. [Link]
-
Hassan, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 700541. [Link]
-
Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. [Link]
-
Sravanthi, T., & Manjashetty, T. (2023). Synthesis of quinazolinone and quinazoline derivatives using green chemistry approach. ResearchGate. [Link]
-
IntechOpen. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. [Link]
-
JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PMC. [Link]
-
Khanye, S. D., et al. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(23), 5576. [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis. [Link]
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Quinazoline synthesis [organic-chemistry.org]
- 10. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Stability of 2,3-Dihydroquinazolin-4(1H)-one Compounds in Solution
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous biologically active compounds.[1][2] Its unique three-dimensional structure allows for versatile interactions with a wide range of biological targets, making it a focal point in drug discovery and development.[1][3] However, the very features that make the DHQ scaffold attractive also present inherent stability challenges in solution, which can lead to reproducibility issues, loss of potency, and misinterpretation of experimental data.
This technical support center is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth, field-proven insights into the common stability issues encountered with DHQ derivatives. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to proactively design more robust experiments and troubleshoot with confidence.
Section 1: Frequently Asked Questions (FAQs) - Understanding Core Stability Issues
This section addresses the fundamental questions regarding the stability of DHQ compounds.
Q1: What is the primary degradation pathway for my DHQ compound in solution?
Answer: The most common and thermodynamically favorable degradation pathway for a 2,3-dihydroquinazolin-4(1H)-one (DHQ) is oxidation to its corresponding quinazolin-4(3H)-one (QZ) analog.[4] This conversion involves the loss of two hydrogen atoms from the heterocyclic ring, resulting in a fully aromatic and highly stable system. This process can be initiated by atmospheric oxygen, light, or residual oxidizing agents.[3][5]
-
The Causality: The driving force behind this transformation is the gain in aromatic stabilization energy. The resulting planar, conjugated quinazolin-4(3H)-one is a lower-energy state compared to the non-aromatic, saturated DHQ precursor. This inherent chemical potential means that even under seemingly mild conditions, the conversion can occur.
Caption: Primary Degradation Pathway of DHQ Compounds.
Q2: I've observed a new peak in my HPLC analysis that I suspect is the oxidized quinazolin-4(3H)-one. How can I confirm this?
Answer: This is a very common observation. Confirmation is critical and can be achieved through several self-validating steps:
-
Mass Spectrometry (LC-MS): This is the most direct method. The oxidized product will have a molecular weight that is 2 Da less than the parent DHQ compound, corresponding to the loss of two hydrogen atoms. Check the mass spectrum for an [M-2]+ ion (or [M-H]- in negative mode).
-
Intentional Oxidation: Synthesize a small amount of the authentic quinazolin-4(3H)-one standard. This can often be achieved by treating your DHQ compound with a mild oxidizing agent like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄).[3][6] A co-injection of your degraded sample with this new standard on an HPLC system should show a single, co-eluting peak if they are the same compound.
-
UV-Vis Spectroscopy: Aromatic systems typically have different UV absorbance profiles (λmax and molar absorptivity) compared to their non-aromatic counterparts. While not definitive alone, a change in the UV spectrum collected by a diode-array detector (DAD) during HPLC analysis can be a strong indicator of this transformation.
Q3: What are the key environmental factors that accelerate the degradation of my DHQ compound?
Answer: The stability of DHQ compounds is a function of their chemical environment. The following factors are the most critical to control:
-
Light: Many DHQ derivatives are photosensitive. Exposure to ambient lab light, and especially UV light, can promote photo-oxidation.[5][6] Some syntheses even utilize visible light to drive reactions.[7]
-
Solvent Choice: Solvents are not inert bystanders. Protic solvents can participate in hydrogen bonding and proton transfer, while others may contain dissolved oxygen or peroxide impurities that promote oxidation. Studies have shown that some quinazoline derivatives are unstable in DMSO, showing spectral changes immediately after preparation, whereas they exhibit high stability in ultrapure water.[8]
-
pH: The pH of aqueous solutions is a critical stability parameter. Both acidic and basic conditions can catalyze hydrolysis of the amide bond or facilitate oxidation. The solubility of the parent quinoline scaffold is known to be highly pH-dependent, which can also impact stability in solution.[9][10]
-
Temperature: As with most chemical reactions, higher temperatures increase the rate of degradation. While many syntheses are performed at elevated temperatures (e.g., 68°C), long-term storage should be at reduced temperatures.[11]
-
Dissolved Oxygen: The presence of atmospheric oxygen dissolved in the solvent is often a key participant in the oxidation pathway.
Q4: How should I select a solvent for my experiments to maximize the stability of my DHQ compound?
Answer: Solvent selection requires a balance between solubility and stability. There is no single "best" solvent for all DHQ compounds, as stability is highly dependent on the specific substitutions on the scaffold. However, a systematic approach is recommended:
-
Start with High-Purity Solvents: Always use HPLC-grade or equivalent solvents to minimize contaminants like peroxides (common in aged ethers like THF) and dissolved metals that can catalyze oxidation.
-
Consider Degassing: For maximum stability in sensitive assays, degas your solvents by sparging with an inert gas (nitrogen or argon) or by sonication under vacuum. This minimizes the dissolved oxygen available for oxidation.
-
Screen Solvents Systematically: If you are developing a new assay, screen a panel of solvents. As a starting point, evaluate stability in an aprotic solvent (e.g., acetonitrile), a protic solvent (e.g., ethanol), and your final aqueous buffer. A study on a related quinazoline derivative highlighted excellent stability in ultrapure water at near-neutral pH but immediate instability in DMSO.[8]
| Solvent Class | Example(s) | Potential Stability Issues | Mitigation Strategy |
| Aprotic Polar | DMSO, DMF | Can be hygroscopic; may contain reactive impurities. Some DHQs show poor stability.[8] | Use anhydrous, high-purity grade; store under inert gas. Prepare solutions fresh. |
| Protic Polar | Water, Ethanol, Methanol | Can participate in hydrolysis at pH extremes. Dissolved O₂ is a concern. | Use buffered, degassed water (pH 6-7.5). Use fresh, high-purity alcohols. |
| Aprotic Non-Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Often used in synthesis; residual catalysts can be an issue.[12] | Ensure compound is fully purified before dissolution for biological assays. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Prone to forming explosive peroxide impurities upon storage, which are highly oxidative. | AVOID using aged bottles. Test for peroxides if unsure. Use freshly opened bottles of inhibitor-stabilized THF. |
Q5: What are the best practices for preparing and storing stock solutions of DHQ compounds?
Answer: Adhering to strict storage protocols is essential for experimental reproducibility.
-
Solid-State Storage: As a solid, DHQ compounds are generally more stable. Store them in a desiccator, protected from light, at -20°C for long-term storage.
-
Stock Solutions:
-
Prepare concentrated stock solutions in a high-purity, anhydrous solvent where the compound shows good solubility and stability (e.g., HPLC-grade acetonitrile or ethanol).
-
Aliquot the stock solution into small, single-use volumes in amber glass vials or cryotubes to minimize freeze-thaw cycles and light exposure.
-
Purge the headspace of the vials with argon or nitrogen before sealing to displace oxygen.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solutions: Prepare fresh working solutions in your aqueous assay buffer from the frozen stock immediately before each experiment. Do not store dilute aqueous solutions for extended periods.
Section 2: Troubleshooting Guide - From Observation to Solution
This section provides a logical workflow for diagnosing and resolving common stability-related problems.
Problem: My biological assay results are highly variable and not reproducible.
Your DHQ compound may be degrading in the assay medium over the course of the experiment.
Caption: Workflow for Troubleshooting DHQ Instability in Biological Assays.
Causality-Driven Explanation: Reproducibility issues are often rooted in the kinetics of degradation. If a compound degrades significantly over a 24-hour cell-based assay, the effective concentration of the active compound is constantly decreasing, leading to variable results. A time-course stability study (Protocol 3.1) is a self-validating system; it directly measures the compound's concentration under the exact conditions and duration of your experiment, confirming or ruling out stability as the root cause.
Section 3: Essential Protocols & Methodologies
These standardized protocols provide a framework for systematically evaluating the stability of your DHQ compounds.
Protocol 3.1: Standard Protocol for Assessing DHQ Stability via HPLC-UV
Objective: To quantify the percentage of a DHQ compound remaining over time in a specific solvent or buffer.
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of your DHQ compound in 100% HPLC-grade acetonitrile or ethanol.
-
Prepare your test solution (e.g., cell culture medium, phosphate-buffered saline pH 7.4) and bring it to the intended experimental temperature (e.g., 37°C).
-
-
Initiation (T=0):
-
Spike the stock solution into the pre-warmed test solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Immediately withdraw a 100 µL aliquot. This is your T=0 sample.
-
Quench the sample by adding it to 100 µL of cold acetonitrile in an HPLC vial. This stops further degradation. Mix and store at 4°C until analysis.
-
-
Incubation:
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C incubator, protected from light).
-
-
Time Points:
-
Withdraw and quench additional 100 µL aliquots at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze all samples by a validated reverse-phase HPLC-UV method.
-
Calculate the percent remaining at each time point by comparing the peak area of the DHQ compound to the peak area at T=0.
-
Percent Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Self-Validation: The appearance of a new peak, often corresponding to the oxidized QZ derivative, validates that a chemical transformation is occurring. The mass of this new peak should be confirmed by LC-MS.
Protocol 3.2: Forced Degradation (Stress Testing) Protocol
Objective: To rapidly identify the key vulnerabilities of your DHQ compound to different types of chemical stress. This is crucial for formulation and handling strategies.
Methodology:
-
Prepare Stock: Prepare a 1 mg/mL solution of your DHQ compound in acetonitrile.
-
Set Up Stress Conditions: In separate amber vials, add 100 µL of the stock to 900 µL of the following stress solutions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal: HPLC-grade water
-
Control: HPLC-grade water (kept at 4°C)
-
-
Photolytic Stress: Prepare a separate sample in a clear glass vial with HPLC-grade water and expose it to a photostability chamber (ICH Q1B guidelines) or direct laboratory light.
-
Incubation:
-
Incubate the Acid, Base, and one Thermal vial at 60°C for 24 hours.
-
Keep the Oxidation vial at room temperature for 24 hours.
-
-
Analysis:
-
After incubation, neutralize the acid and base samples.
-
Dilute all samples to an appropriate concentration and analyze by HPLC-UV/MS.
-
Compare the chromatograms of the stressed samples to the control to determine the extent of degradation and identify the major degradants.
-
Expert Insight: Forced degradation studies are a cornerstone of pharmaceutical development. By intentionally pushing the molecule to degrade, you quickly and authoritatively identify its weakest points. If significant degradation occurs under oxidative conditions but not acidic or basic, you know that preventing oxidation (e.g., by using antioxidants or inert atmospheres) is your highest priority.
References
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(35), 19485-19505. [Link]
-
Hasan, M. R., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15, 1335-1348. [Link]
-
Kumar, V., et al. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology, 2(4), 1-13. [Link]
-
Al-Amiery, A. A., et al. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). Baghdad Science Journal, 21(7), 2263-2274. [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. [Link]
-
Hasan, M. R., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry (RSC Publishing). [Link]
-
Mihalache, I., et al. (2020). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. [Link]
-
Ahmad, B., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Molecules, 27(21), 7247. [Link]
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Kosma, M., et al. (2023). Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. International Journal of Molecular Sciences, 24(2), 1716. [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4-one (DHQ) belongs to the class of nitrogen-containing heterocyclic compounds... RSC Publishing. [Link]
-
Madhumitha, G., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones: visible light mediated synthesis, solvatochromism and biological activity. Journal of Photochemistry and Photobiology B: Biology, 143, 60-70. [Link]
-
Hasan, M. R., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. PubMed. [Link]
-
Al-Amiery, A. A., et al. (2023). (PDF) Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). ResearchGate. [Link]
-
Mohammadi, M. K., & Shahvelayati, A. S. (2017). Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Molecules, 23(1), 165. [Link]
-
Carvajal-Moreno, M. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 143. [Link]
-
Wang, H., et al. (2016). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Synthetic Communications, 46(1), 61-68. [Link]
-
Jaafar, L. S., et al. (2024). 2,3-Diphosphoglycerate: the forgotten metabolic regulator of oxygen affinity. British Journal of Nutrition. [Link]
-
Carvajal-Moreno, M. A., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4). [Link]
-
Deranged Physiology. (2023). Factors which influence the affinity of haemoglobin for oxygen. Deranged Physiology. [Link]
-
Jaafar, L. S., et al. (2024). 2,3-diphosphoglycerate: The Forgotten Metabolic Regulator of Oxygen Affinity. Cambridge University Press. [Link]
-
Krzek, J., et al. (2018). The influence of pH on the stability of antazoline: kinetic analysis. RSC Publishing. [Link]
-
Kumar, S., et al. (2013). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
-
ICU Advantage. (2022, July 25). The Oxygen Hemoglobin Dissociation Curve EXPLAINED! YouTube. [Link]
-
Mohammadi, M. K., et al. (2021). Photooxidation of 2,3-dihydroquinazolin-4(1H)-ones: retention or elimination of 2-substitution. ProQuest. [Link]
-
Mohammadi, M. K., & Shahvelayati, A. S. (2018). Light induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]
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minimizing by-products in the synthesis of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
Introduction: The 2,3-dihydroquinazolin-4(1H)-one core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] The 2-(furan-2-yl) substituted analogue is a key target for researchers in drug development. However, its synthesis, while seemingly straightforward, is often plagued by the formation of persistent by-products that complicate purification and reduce yields. This guide provides field-proven insights and troubleshooting strategies to help you minimize these impurities and achieve a clean, efficient synthesis.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Synthesis
This section addresses fundamental questions about the reaction to provide a solid theoretical grounding for practical troubleshooting.
Q1: What is the prevailing reaction mechanism and how does it inform potential by-product formation?
The most common and efficient method for synthesizing 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a one-pot, three-component reaction. The generally accepted mechanism, when starting from isatoic anhydride, ammonium acetate (as the amine source), and 2-furaldehyde, proceeds as follows:
-
Ring Opening & Decarboxylation: The reaction is typically initiated by the nucleophilic attack of ammonia (from ammonium acetate) on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and subsequent decarboxylation (loss of CO₂) to form the key intermediate, 2-aminobenzamide.[3]
-
Schiff Base Formation: The primary amino group of the in situ generated 2-aminobenzamide then undergoes a condensation reaction with the aldehyde group of 2-furaldehyde. This acid-catalyzed step forms a protonated Schiff base (iminium ion) intermediate after the elimination of a water molecule.[1]
-
Intramolecular Cyclization: The final step is a nucleophilic attack by the amide nitrogen onto the electrophilic carbon of the imine. This intramolecular cyclization forms the six-membered dihydroquinazolinone ring, yielding the final product after deprotonation.[4]
Understanding this pathway is critical because incomplete or competing reactions at any stage are the primary source of impurities.
Caption: Reaction mechanism for the three-component synthesis.
Q2: What are the most common by-products and what causes them?
-
2-Aminobenzamide: This is the most common impurity when using isatoic anhydride. Its presence indicates that Stage 1 of the reaction was successful, but the subsequent condensation with 2-furaldehyde (Stage 2) was incomplete or stalled.[5][6]
-
Schiff Base Intermediate: The presence of the uncyclized Schiff base (N-(furan-2-ylmethylene)anthranilamide) indicates that the condensation occurred, but the final intramolecular cyclization failed. This can be due to steric hindrance, insufficient activation by the catalyst, or unfavorable reaction conditions.[1]
-
2-(Furan-2-yl)quinazolin-4(3H)-one (Oxidized Product): The dihydroquinazolinone product is susceptible to oxidation, especially at elevated temperatures with prolonged exposure to atmospheric oxygen.[5][7] This converts the desired product into its fully aromatic quinazolinone analogue, which can be difficult to separate.
-
Unreacted Starting Materials: Trivial but common. Inefficient mixing, poor reagent quality, or incorrect stoichiometry can leave unreacted isatoic anhydride or 2-furaldehyde in the final mixture.
Q3: How does the choice of catalyst influence by-product formation?
An acid catalyst is crucial for this transformation. Its primary roles are to protonate the aldehyde's carbonyl group, making it more electrophilic for the initial condensation, and to facilitate the dehydration step to form the Schiff base.[8][9]
-
Weak vs. Strong Acids: Very strong acids can sometimes promote unwanted side reactions or degradation of the furan ring. Mildly acidic catalysts like lactic acid, p-toluenesulfonic acid (p-TSA), or even silica-supported acids are often preferred as they provide sufficient activation without being overly harsh.[8][10][11]
-
Catalyst Loading: Insufficient catalyst loading will result in a sluggish reaction and an accumulation of the 2-aminobenzamide intermediate. Conversely, excessive catalyst doesn't necessarily improve yield and can complicate the work-up procedure.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
| Observed Problem | Primary Suspect(s) | Underlying Cause & Rationale | Recommended Solution(s) |
| Low Yield / Incomplete Reaction (Multiple spots on TLC including starting materials) | Inefficient Reaction | 1. Insufficient Temperature/Time: The activation energy for cyclization is not being met. 2. Ineffective Catalyst: The catalyst is not sufficiently activating the substrates. 3. Poor Reagent Quality: Moisture or degradation of starting materials (especially the aldehyde). | 1. Increase Temperature: Gently increase reflux temperature (if solvent allows) or prolong reaction time by 1-2 hours. 2. Optimize Catalyst: Increase catalyst loading in small increments (e.g., from 10 mol% to 15 mol%). Consider a different acid catalyst (see Table 2). 3. Verify Reagents: Use freshly distilled 2-furaldehyde and ensure isatoic anhydride is dry. |
| Main By-Product is 2-Aminobenzamide | Stalled Condensation | The reaction has stopped after the formation of the 2-aminobenzamide intermediate. This is common if the subsequent condensation with the aldehyde is the rate-limiting step.[5] | 1. Check Stoichiometry: Ensure at least one full equivalent of 2-furaldehyde is present. 2. Increase Temperature: This step is often temperature-sensitive. Ensure the reaction is at a sufficient temperature (e.g., reflux in ethanol). 3. Add More Catalyst: A small additional charge of the acid catalyst can help promote the condensation. |
| Significant Amount of Oxidized By-Product (Often a fluorescent spot on TLC) | Air Oxidation | The dihydro- product is sensitive to air, especially when hot and in solution for extended periods. The driving force is the formation of a stable aromatic system.[7] | 1. Use Inert Atmosphere: Conduct the reaction and work-up under a nitrogen or argon atmosphere, especially during heating and cooling phases. 2. Minimize Reaction Time: Do not let the reaction reflux for an excessive amount of time once the product has formed (monitor by TLC). 3. Rapid Work-up: Process the reaction mixture promptly upon completion. |
| Product is Oily or Fails to Crystallize | Presence of Multiple Impurities | A mixture of the desired product along with intermediates and by-products can form a eutectic mixture, preventing clean crystallization. | 1. Column Chromatography: This is the most reliable method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (like hexane) and gradually increasing the polarity with ethyl acetate. 2. Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). |
Comparative Data on Reaction Conditions
The choice of catalyst and solvent significantly impacts reaction efficiency. Greener, solvent-free methods are also gaining prominence.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Lactic Acid | Neat (Solvent-free) | 70 | 30 min | ~90-95% | [8] |
| nano-SiO₂-SO₃H | Solvent-free | 100 | 5-20 min | ~85-98% | [10] |
| Cyanuric Chloride | Ethanol | Reflux | 2-3 h | ~88-94% | |
| Fe₃O₄ Nanoparticles | Water | Reflux | 3-6 h | ~85-95% | [5] |
Section 3: Optimized Protocols for By-Product Minimization
Adherence to a well-defined protocol is the first line of defense against impurity formation.
Protocol 1: Green, Solvent-Free Synthesis from Isatoic Anhydride
This method is highly efficient and minimizes waste, often leading to a cleaner product that crystallizes directly from the reaction mixture.[8][10]
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask, combine isatoic anhydride (1.63 g, 10 mmol), 2-furaldehyde (0.96 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Catalyst Addition: Add the acid catalyst. For example, add L-lactic acid (2-3 drops) or nano-SiO₂-SO₃H (0.02 g, if available).[8][10]
-
Reaction: Equip the flask with a condenser and heat the mixture in an oil bath at 70-80°C. The mixture will melt and start to bubble (evolution of CO₂).
-
Monitoring (Critical Step): Monitor the reaction progress using Thin Layer Chromatography (TLC) every 15-20 minutes (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of isatoic anhydride.
-
Rationale: Over-heating or extending the reaction time unnecessarily increases the risk of oxidation. TLC monitoring ensures the reaction is stopped at the optimal point.
-
-
Work-up and Purification:
-
Allow the flask to cool to room temperature. The product will often solidify.
-
Add 20 mL of cold water to the flask and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water (2 x 15 mL) to remove unreacted ammonium acetate and the catalyst.
-
Dry the crude product under vacuum.
-
-
Recrystallization (If Necessary): If TLC analysis of the crude product shows minor impurities, recrystallize from hot ethanol or an ethanol/water mixture to obtain a pure, crystalline solid.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting synthesis outcomes.
References
-
Mekhamen, L., & Bamoniri, A. (2018). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available at: [Link]
-
Al-Masoudi, A. A. J., et al. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]
-
Zhang, H., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. SpringerLink. Available at: [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]
-
Karami, B., et al. (2024). Accelerated synthesis of 3-dihydroquinazolin-4(1H)-one derivatives using nano-SiO2-SO3H as an efficient acidic catalyst. Scientific Reports. Available at: [Link]
-
Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity. International Journal of Health Sciences. Available at: [Link]
-
de Villiers, K. A., et al. (2023). Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (n.d.). 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. Available at: [Link]
-
Sharma, M., et al. (2021). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Al-Ostath, A., et al. (2015). Design, Synthesis, and Molecular Docking Studies of 2-(furan-2-yl)quinazolin-4-one Derivatives as Potential Antiproliferative Agents. Archiv der Pharmazie. Available at: [Link]
-
Wu, X., et al. (2010). Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones by Three-Component Coupling of Isatoic Anhydride, Amines, and Aldehydes Catalyzed by Magnetic Fe3O4 Nanoparticles in Water. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Szychlińska, M. A., & Wróbel, Z. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules. Available at: [Link]
-
Desai, N. C., et al. (2012). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Der Pharma Chemica. Available at: [Link]
-
Request PDF. (n.d.). Utilizing of Isatoic Anhydride in the Syntheses of Various Types of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Gong, Y., et al. (2020). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. Available at: [Link]
-
Madhusudan, P., et al. (2021). A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica. Available at: [Link]
-
Hemdan, M. M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at: [Link]
-
Molnar, M., et al. (2019). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones. Journal of the Serbian Chemical Society. Available at: [Link]
-
Al-Suhaimi, E. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules. Available at: [Link]
-
van der Heijden, L. M., et al. (2020). Synthesis of Quinazolin-4-ones by Copper-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. Available at: [Link]
-
Mohammadi, G., & Veisi, H. (2018). Synthesis of new triazole containing quinazolinone derivatives via click reaction. Organic Chemistry Research. Available at: [Link]
-
Sharma, V., Kumar, P., & Pathak, D. (2016). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]
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Technical Support Center: Scaling Up the Synthesis of 2,3-Dihydroquinazolin-4(1H)-one
Introduction
Welcome to the technical support guide for the synthesis of 2,3-dihydroquinazolin-4(1H)-one. This scaffold is a critical pharmacophore found in numerous compounds with a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties.[1][2] As research progresses from benchtop discovery to in vivo studies, the need for a robust, scalable, and reproducible synthesis becomes paramount.
Scaling up a chemical synthesis is not merely about increasing the quantities of reagents; it introduces challenges related to heat transfer, mass transport, reaction kinetics, and product isolation. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges. We provide a field-proven, scalable protocol, a comprehensive troubleshooting guide in a Q&A format, and answers to frequently asked questions to ensure your scale-up campaign is successful, safe, and efficient.
Recommended Scale-Up Protocol: Catalyst-Free Synthesis in Water
For scaling up, simplicity, safety, and cost-effectiveness are key drivers. Many reported methods for this synthesis rely on expensive or hazardous reagents, strong acids, or metal catalysts that can complicate purification and waste disposal.[1][3] Therefore, we recommend a catalyst-free cyclocondensation of 2-aminobenzamide and an appropriate aldehyde in water. This "green chemistry" approach offers significant advantages for large-scale production, including mild reaction conditions, a simple workup procedure, high yields, and the elimination of hazardous organic solvents and catalysts.[2]
Experimental Protocol: Synthesis of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one
This protocol details the synthesis on a 100-gram scale.
Reagents & Materials:
-
2-Aminobenzamide (1.00 eq, 100.0 g, 0.734 mol)
-
Benzaldehyde (1.05 eq, 78.5 g, 74.8 mL, 0.740 mol)
-
Deionized Water (10 volumes, 1.0 L)
-
Ethanol (for recrystallization)
-
5 L jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
-
Filtration apparatus (e.g., large Büchner funnel)
-
Drying oven
Procedure:
-
Charging the Reactor: To the 5 L reactor, add 2-aminobenzamide (100.0 g) and deionized water (1.0 L).
-
Heating and Suspension: Begin vigorous stirring to create a fine suspension. Heat the mixture to 80-85 °C using the reactor jacket. Causality Note: While the reactants have low solubility in water at room temperature, heating increases solubility and reaction rate. Vigorous stirring is crucial to maximize the interfacial area between the solid and liquid phases, preventing reactants from settling and ensuring a homogeneous temperature distribution.[2]
-
Aldehyde Addition: Once the target temperature is reached, slowly add benzaldehyde (74.8 mL) to the suspension over 15-20 minutes.
-
Reaction Monitoring (In-Process Control - IPC): Maintain the reaction temperature at 80-85 °C with continuous stirring. The reaction progress should be monitored every hour by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
IPC Justification: TLC is a rapid and effective tool to ensure the reaction goes to completion. The disappearance of the starting material spots (2-aminobenzamide and benzaldehyde) and the appearance of a new, less polar product spot indicates reaction progress. This prevents premature workup (leading to low yield) or excessively long reaction times (risking side-product formation).
-
-
Reaction Completion & Cooldown: The reaction is typically complete within 4-6 hours. Once TLC confirms the consumption of starting materials, turn off the heating and allow the mixture to cool slowly to room temperature (20-25 °C). A precipitate of the product will form.
-
Isolation: Cool the slurry further to 0-5 °C for at least 1 hour to maximize precipitation. Collect the solid product by filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) to remove any water-soluble impurities.
-
Purification (Recrystallization): Transfer the crude solid to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then cool to 0-5 °C to induce crystallization. Filter the purified crystals.[4]
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved. The final product should be a white to off-white crystalline solid.
Expected Outcome:
-
Yield: 85-95%
-
Purity (by HPLC/NMR): >98%
Reaction Mechanism Overview
The synthesis proceeds via a well-established mechanism involving two key steps: imine formation and subsequent intramolecular cyclization.
Caption: Reaction mechanism for dihydroquinazolinone synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the scale-up synthesis.
Problem 1: My reaction yield is significantly lower than expected (<70%).
-
Potential Cause A: Incomplete Reaction.
-
How to Diagnose: Check your final TLC or crude NMR/HPLC data. Do you see significant amounts of unreacted 2-aminobenzamide or aldehyde?
-
Solution:
-
Reaction Time: Ensure you are monitoring the reaction with an appropriate IPC (like TLC) and not stopping it prematurely.[5] Scale-up reactions can sometimes take longer than their small-scale counterparts due to mass transfer limitations. Extend the reaction time until the limiting reagent is consumed.
-
Temperature: Verify the internal reaction temperature is maintained at the target of 80-85 °C. In large reactors, the external jacket temperature may not accurately reflect the internal temperature. Use a calibrated internal probe.
-
Mixing Efficiency: At scale, inefficient stirring can lead to localized "dead spots" where reagents don't mix properly.[5] Ensure the overhead stirrer is powerful enough and the impeller design is appropriate to maintain a well-agitated suspension.
-
-
-
Potential Cause B: Product Loss During Workup.
-
How to Diagnose: Is the product significantly soluble in the mother liquor? Take a sample of the filtrate after isolation and concentrate it. Is there a large amount of solid residue?
-
Solution:
-
Precipitation Temperature: Ensure the reaction mixture is thoroughly cooled to 0-5 °C and held for an adequate time before filtration. Crashing out the product too quickly by rapid cooling can form fine particles that are difficult to filter.
-
Recrystallization Solvent Volume: During purification, using an excessive volume of hot ethanol will result in a significant portion of your product remaining in the solution upon cooling. Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
-
Problem 2: The final product is impure, showing extra peaks in NMR or spots on TLC.
-
Potential Cause A: Impure Starting Materials.
-
How to Diagnose: Always run quality control (QC) on your starting materials before use. Check the purity of 2-aminobenzamide and the aldehyde by NMR or GC-MS. Aldehydes are particularly prone to oxidation to the corresponding carboxylic acid.
-
Solution: Use reagents from a reputable supplier with a certificate of analysis. If the aldehyde is old or has been improperly stored, purify it by distillation before use.
-
-
Potential Cause B: Formation of Side-Products.
-
How to Diagnose: Characterize the impurity if possible. A common side-product is the over-oxidized quinazolin-4(3H)-one. This can happen if the reaction is run for too long at high temperatures, especially if air is introduced.
-
Solution:
-
Control Reaction Time: Do not let the reaction run for an excessive period after completion.
-
Inert Atmosphere: While the recommended protocol is robust in water, for particularly sensitive substrates or if oxidation is a persistent issue, running the reaction under a nitrogen or argon atmosphere can prevent oxidation.[5]
-
Purification: A careful recrystallization is often sufficient to remove minor impurities. If impurities co-crystallize, column chromatography may be necessary, though this is less desirable for large-scale processes.
-
-
Problem 3: The reaction has stalled and is not progressing to completion.
-
Potential Cause: Deactivated Aldehyde or Poor Quality Reagents.
-
How to Diagnose: Confirm the identity and purity of your starting materials. Has the aldehyde polymerized or oxidized? Is the 2-aminobenzamide of low purity?
-
Solution:
-
Use Fresh Reagents: Discard old or suspect reagents and start with fresh, high-purity starting materials.
-
Consider a Catalyst: If the catalyst-free method fails for a particularly unreactive aldehyde, a mild acid catalyst can be introduced. A catalytic amount (1-5 mol%) of p-toluenesulfonic acid (p-TSA) or acetic acid can significantly accelerate the reaction.[1] However, this will require a neutralization step during workup.
-
-
Caption: A logical workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why was a catalyst-free method chosen for scale-up over an acid-catalyzed one? A: While acid catalysts can accelerate the reaction, they add complexity to the process at scale.[1] This includes the need for corrosion-resistant reactors (if strong acids are used), a neutralization step during workup which creates more salt waste, and potential side reactions like hydrolysis. The catalyst-free method in water is simpler, safer, generates less waste, and the workup involves a simple filtration, making it more robust and environmentally friendly for large quantities.[2]
Q2: Can I use a different solvent system for this reaction? A: Yes, ethanol is a common solvent for this reaction, often used with a catalytic amount of acid.[1] However, for scale-up, water is often preferred due to its low cost, non-flammability, and minimal environmental impact.[6] Solvent-free conditions, where the reactants are heated together (often with a solid catalyst), are also possible and can be very efficient, but may present challenges with mixing and heat transfer at a very large scale.[7]
Q3: My aldehyde is not aromatic. Can I still use this protocol? A: The reaction generally works less efficiently with aliphatic aldehydes.[2] They are more prone to self-condensation (aldol reaction) and other side reactions under heating. For aliphatic aldehydes, you may need to use milder reaction conditions (lower temperature) and will likely require a catalyst to achieve a reasonable reaction rate. Small-scale trial reactions are essential to optimize conditions for such substrates.
Q4: How do I properly characterize my final product? A: A combination of techniques should be used to confirm the structure and purity.
-
¹H NMR: To confirm the chemical structure and check for impurities. The spectrum should show the characteristic peaks for the aromatic protons and the aminal proton (the C-H at the 2-position).
-
FT-IR: To identify key functional groups, such as the N-H stretches (~3300-3200 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).[4]
-
Melting Point: A sharp melting point close to the literature value indicates high purity.[4]
-
HPLC/LC-MS: To determine the purity with high accuracy and confirm the molecular weight of the product.
Q5: What are the key safety considerations for this scale-up? A:
-
Thermal Hazard: Although the reaction is not highly exothermic, all heating operations in a large reactor must be carefully controlled. Ensure the reactor has an adequate cooling system in case of an unexpected temperature rise.
-
Reagent Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Benzaldehyde is a sensitizer and can be harmful if inhaled or absorbed through the skin. Handle it in a well-ventilated area or fume hood.
-
Pressure: Never heat a closed system. Ensure the reactor is properly vented through the reflux condenser.
-
Material Transfer: Plan for the safe transfer of large quantities of liquids and solids. Use appropriate pumps and powder handling equipment.
Data Summary
The following table compares different synthetic approaches for 2,3-dihydroquinazolin-4(1H)-ones, highlighting why the recommended protocol is favorable for scale-up.
| Method | Catalyst | Solvent | Temp (°C) | Typical Yield | Scale-Up Considerations | Reference |
| Recommended | None | Water | 80-85 | 85-95% | Excellent: Green, simple workup, low cost, safe. | [2] |
| Acid-Catalyzed | p-TSA | Ethanol | Reflux | 80-90% | Good: Requires catalyst, neutralization, and organic solvent. | [1] |
| Heterogeneous | Polymeric Acid | Ethanol | Reflux | ~90% | Very Good: Reusable catalyst simplifies purification but requires initial catalyst synthesis/cost. | [8] |
| Three-Component | NaHSO₄ | THF | 68 | High | Moderate: More complex starting from isatoic anhydride, involves organic solvent. | [4] |
References
-
Jadhav, S. D., & Shinde, P. V. (2014). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Scholars Research Library. Available at: [Link]
-
Al-Jobori, H. A., & Tawfeeq, H. M. (2024). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal, 21(7), 2263-2274. Available at: [Link]
-
Ingle, K. (2022). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Zhang, X., Zhang, S., & Zhang, Z. (2018). The green synthesis of 2,3-dihydroquinazolin-4(1H)-ones via direct cyclocondensation reaction under catalyst-free conditions. Cogent Chemistry, 4(1), 1494916. Available at: [Link]
-
Ishaq, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available at: [Link]
-
Ishaq, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinazolinone synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Available at: [Link]
-
Khan, I., et al. (2018). An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor. Frontiers in Chemistry, 6, 53. Available at: [Link]
-
Springer Professional. (2022). Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. Springer. Available at: [Link]
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Validation & Comparative
Validating the Mechanism of Action of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one: A Comparative Guide
In the landscape of contemporary drug discovery, the quinazolinone scaffold has emerged as a "privileged structure," giving rise to a multitude of compounds with diverse pharmacological activities.[1] Among these, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one (hereafter referred to as FQZ) presents a compelling case for in-depth mechanistic validation. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of FQZ. By integrating established experimental protocols with a logical, self-validating workflow, we will objectively compare its performance against established alternatives, supported by illustrative experimental data.
Introduction: The Quinazolinone Conundrum
The 2,3-dihydroquinazolin-4(1H)-one core is a versatile framework, with derivatives reported to exhibit a wide array of biological effects, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] Notably, this structural class has been implicated in several distinct anticancer MoAs, such as the inhibition of tubulin polymerization, modulation of ion channels like TRPM2, and inhibition of receptor tyrosine kinases like EGFR.[4][5][6][7] This functional diversity underscores the critical need for a rigorous and systematic approach to pinpoint the precise molecular target and signaling pathway of a novel derivative like FQZ. The presence of the 2-furan substituent is a key structural variable, and understanding its influence on target specificity is paramount for further development.[8][9]
This guide will, therefore, not merely present a series of protocols but will articulate the causal logic behind a tiered experimental strategy. We will begin with broad, hypothesis-generating assays to narrow down the potential MoA, followed by specific, target-focused validation experiments.
A Tiered Approach to MoA Validation: From Hypothesis to Confirmation
Diagram: Tiered MoA Validation Workflow
Caption: A logical workflow for validating the mechanism of action of FQZ.
Tier 1: Phenotypic Screening - Casting a Wide Net
The initial step is to understand the global cellular effect of FQZ. This provides the foundational data to form a plausible mechanistic hypothesis.
Cytotoxicity Profiling
Rationale: Assessing the growth-inhibitory effects of FQZ across a diverse panel of human cancer cell lines can reveal patterns of sensitivity. For example, broad-spectrum activity is a hallmark of compounds that target fundamental cellular processes like mitosis.[4][10]
Protocol: Utilize a standardized cell line panel such as the NCI-60. Cells should be treated with a serial dilution of FQZ for 48-72 hours, and cell viability assessed using an MTT or resazurin-based assay.
Data Presentation:
| Cell Line | Cancer Type | FQZ GI50 (µM) | Colchicine GI50 (µM) | Gefitinib GI50 (µM) |
| MCF-7 | Breast | Value | 0.05 | >10 |
| NCI-H460 | Lung | Value | 0.04 | 8.5 |
| A431 | Skin | Value | 0.06 | 0.02 |
| U87-MG | Glioblastoma | Value | 0.03 | >10 |
This table presents hypothetical data for illustrative purposes.
Cell Cycle Analysis
Rationale: The stage at which a compound arrests the cell cycle provides strong clues about its MoA. Tubulin inhibitors typically cause a G2/M phase arrest, while EGFR inhibitors often lead to a G1 phase arrest.[7][11]
Protocol: Treat a sensitive cell line (e.g., HeLa or NCI-H460) with FQZ at its GI50 concentration for 24 hours. Cells are then fixed, stained with propidium iodide, and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Expected Outcome: A significant accumulation of cells in the G2/M phase would strongly suggest that FQZ disrupts microtubule dynamics.
Tier 2: Hypothesis-Driven In Vitro Assays
Based on the Tier 1 results and existing literature on quinazolinones, we will now test specific hypotheses in cell-free systems. Let's assume the phenotypic data points towards a G2/M arrest, prioritizing the tubulin inhibition hypothesis.
Tubulin Polymerization Assay
Rationale: This is a direct, biochemical test to determine if FQZ interferes with the formation of microtubules from purified tubulin dimers.[12]
Protocol:
-
Reconstitute purified bovine or porcine tubulin in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Add GTP to initiate polymerization.
-
Dispense the tubulin solution into a pre-warmed 96-well plate containing various concentrations of FQZ, a known inhibitor (e.g., colchicine or nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control (DMSO).[12][13][14]
-
Measure the increase in absorbance at 340 nm over 60 minutes at 37°C in a temperature-controlled plate reader.[12][13]
Data Presentation:
| Compound | Concentration (µM) | % Inhibition of Tubulin Polymerization |
| FQZ | 1 | Value |
| 5 | Value | |
| 10 | Value | |
| Colchicine | 5 | ~95% |
| Paclitaxel | 5 | Enhancement |
| Vehicle (DMSO) | - | 0% |
This table presents hypothetical data for illustrative purposes.
Diagram: Tubulin Polymerization Inhibition
Caption: Proposed mechanism of FQZ as a tubulin polymerization inhibitor.
Comparative Assays: TRPM2 and EGFR (If Warranted)
If Tier 1 results were ambiguous or if a comprehensive profile is desired, parallel testing against other potential targets is crucial.
-
TRPM2 Channel Activity Assay: TRPM2 is a calcium-permeable cation channel activated by oxidative stress.[4] Its inhibition can be measured by monitoring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators like Fura-2 or Fluo-4 in TRPM2-expressing cells (e.g., HEK293-TRPM2). Known inhibitors like 2-aminoethoxydiphenyl borate (2-APB) or N-(p-amylcinnamoyl)anthranilic acid (ACA) would serve as positive controls.[2][15]
-
EGFR Kinase Inhibition Assay: This assay measures the ability of FQZ to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. This can be performed using various platforms, such as ADP-Glo™ or LanthaScreen™, which quantify kinase activity.[16][17] Known EGFR inhibitors like gefitinib or erlotinib would be used as comparators.[5][18][]
Tier 3: Cellular Target Engagement and Downstream Effects
A positive result in a cell-free assay is a strong indicator, but demonstrating that the compound engages its target within the complex milieu of a living cell is the gold standard.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[20] This assay provides direct evidence of target engagement in intact cells.[3][20][21][22]
Protocol:
-
Treat intact cells with FQZ or a vehicle control.
-
Heat the cell suspensions to a range of temperatures.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of the soluble target protein (e.g., β-tubulin) remaining at each temperature using Western blotting or ELISA.
-
A positive result is a shift in the melting curve to a higher temperature in the FQZ-treated sample compared to the control.
Immunofluorescence Microscopy
Rationale: Visualizing the effect of FQZ on the microtubule network provides compelling qualitative evidence of its cellular MoA. Tubulin polymerization inhibitors cause the depolymerization of microtubules, leading to a diffuse cytoplasmic staining pattern of tubulin.
Protocol:
-
Grow cells (e.g., A549 or HeLa) on coverslips and treat with FQZ, a known tubulin inhibitor (e.g., nocodazole), and a vehicle control.
-
Fix and permeabilize the cells.
-
Stain for α-tubulin using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Stain nuclei with DAPI.
-
Image the cells using a fluorescence or confocal microscope.
Expected Outcome: Control cells will show a well-defined, filamentous microtubule network. In contrast, FQZ-treated cells are expected to show a loss of this network and an increase in diffuse tubulin staining, similar to the nocodazole-treated cells.
Comparative Analysis and Conclusion
The strength of this validation workflow lies in the convergence of evidence from multiple, independent assays. A compelling case for FQZ as a tubulin polymerization inhibitor would be built on:
-
Broad-spectrum cytotoxicity.
-
Induction of G2/M cell cycle arrest.
-
Direct inhibition of tubulin polymerization in a cell-free assay.
-
Demonstrated target engagement with tubulin in intact cells via CETSA.
-
Visible disruption of the cellular microtubule network.
By comparing the potency of FQZ in these assays to well-characterized inhibitors like colchicine, vincristine, and paclitaxel, its relative efficacy and potential advantages can be objectively assessed.[6][14] Should FQZ prove to be a potent tubulin inhibitor, its unique 2-furan substitution may offer novel interactions within the colchicine-binding site, potentially leading to an improved therapeutic window or activity against resistant cell lines. This systematic validation provides the robust, data-driven foundation necessary for advancing FQZ into the next phase of drug development.
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A. Al-Ostoot, F. H., Alafeefy, M., & Al-Ghamdi, S. (2024). TRPM2 Channel Involvement in the Hesperidin-Mediated Potentiation of Cisplatin's Antitumor Action in Laryngeal Carcinoma Cells. International Journal of Molecular Sciences, 27(1), 1141. [Link]
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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 2,3-Dihydroquinazolin-4(1H)-one Compounds
In the landscape of medicinal chemistry, the 2,3-dihydroquinazolin-4(1H)-one scaffold has emerged as a "privileged structure," forming the core of numerous compounds with a wide array of biological activities.[1][2] These nitrogen-containing heterocyclic compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] However, the journey from a promising compound in a petri dish to a viable therapeutic in a living organism is fraught with challenges. This guide provides a critical comparison of the in vitro and in vivo efficacy of 2,3-dihydroquinazolin-4(1H)-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential and the experimental methodologies used to evaluate them.
The transition from a controlled in vitro environment to a complex in vivo system is a pivotal step in drug discovery.[5] While in vitro assays provide a rapid and cost-effective means to screen compounds and elucidate their mechanisms of action at a cellular level, they often do not replicate the intricate physiological conditions of a living organism.[5] Consequently, promising in vitro results do not always translate to in vivo efficacy. This guide will delve into specific examples of 2,3-dihydroquinazolin-4(1H)-one compounds, presenting their performance in both settings and providing detailed protocols for key experimental assays.
In Vitro Efficacy: A Closer Look at Cellular Activity
In vitro studies are the cornerstone of early-stage drug discovery, allowing for the high-throughput screening of compound libraries to identify initial "hits." For 2,3-dihydroquinazolin-4(1H)-one derivatives, these assays typically involve evaluating their cytotoxic effects against various cancer cell lines or their inhibitory activity against microbial growth. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics derived from these studies, providing a quantitative measure of a compound's potency.
A diverse range of 2,3-dihydroquinazolin-4(1H)-one derivatives have demonstrated significant cytotoxic activity against a broad spectrum of human cancer cell lines.[6] For instance, certain 2-styrylquinazolin-4(3H)-ones and 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one have exhibited sub-micromolar potency.[6] The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.[6]
Comparative In Vitro Anticancer Activity of Selected 2,3-Dihydroquinazolin-4(1H)-one Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| Compound 32 | HepG2 (Liver Cancer) | Not Specified (Potent) | [7] |
| U251 (Glioblastoma) | Not Specified (Potent) | [7] | |
| PANC-1 (Pancreatic Cancer) | Not Specified (Potent) | [7] | |
| A549 (Lung Cancer) | Not Specified (Potent) | [7] | |
| A375 (Melanoma) | Not Specified (Potent) | [7] | |
| Compound 39 | HT29 (Colon Cancer) | <0.05 | [6] |
| U87 (Glioblastoma) | <0.05 | [6] | |
| A2780 (Ovarian Cancer) | <0.05 | [6] | |
| H460 (Lung Cancer) | <0.05 | [6] | |
| BE2-C (Neuroblastoma) | <0.05 | [6] | |
| Compound 4a | MCF-7 (Breast Cancer) | 82.30 ± 0.58 | [2] |
| Compound 4e | MCF-7 (Breast Cancer) | 84.25 ± 0.28 | [2] |
From the Bench to the Animal Model: Assessing In Vivo Efficacy
While in vitro data is crucial for initial screening, in vivo studies in animal models are indispensable for evaluating a compound's true therapeutic potential. These studies provide critical insights into a drug's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and overall safety profile within a complex biological system. For 2,3-dihydroquinazolin-4(1H)-one derivatives, in vivo models are essential to confirm their anticancer or antimicrobial activity observed in vitro.
For example, a derivative of this class, compound 27, has shown efficacy in a mouse peritonitis model of infection, highlighting its potential as an antibacterial agent.[8] Furthermore, some N-substituted quinazolinone derivatives have been investigated for their in vivo pharmacokinetic properties, with compounds like 2b demonstrating favorable exposure in rats.[9]
Summary of In Vivo Studies on Quinazolinone Derivatives
| Compound Class/ID | Animal Model | Biological Activity | Key Findings | Reference |
| Compound 27 (4(3H)-Quinazolinone) | Mouse Peritonitis Model | Antibacterial (MRSA) | Showed efficacy in the infection model. | [8] |
| Compound 2b (N-acetyl 2-aminoquinazolin-4(3H)-one) | Rat | Pharmacokinetics | Highest exposure (AUC24h = 41.57 µg∙h/mL) among synthesized compounds. | [9] |
| General 2,3-dihydroquinazolin-4(1H)-ones | Not Specified | Anticancer | Further in vivo studies are required to validate promising in vitro results. | [10] |
It is important to note that a direct one-to-one comparison of the same compound in both tables is often challenging due to the nature of published research. However, the data collectively suggests that the 2,3-dihydroquinazolin-4(1H)-one scaffold is a promising starting point for the development of both anticancer and antimicrobial agents that warrant further in vivo investigation.
Experimental Protocols: A Guide to Best Practices
To ensure the reliability and reproducibility of efficacy studies, standardized and well-documented protocols are essential. Below are detailed, step-by-step methodologies for a common in vitro cytotoxicity assay and a representative in vivo anticancer study.
In Vitro Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
2,3-dihydroquinazolin-4(1H)-one compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[13]
-
MTT Addition: After the incubation period, add 28 µL of the 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12] Measure the absorbance at 492 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can then be determined using a dose-response curve.
In Vivo Protocol: Human Tumor Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer drugs.[14]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)[15]
-
Human cancer cell line (e.g., A549)
-
Matrigel[15]
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells to a sufficient number. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1.0 x 10^6 cells per injection volume.[15]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[15]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., intraperitoneal injection or oral gavage).[15]
-
Tumor Measurement: Measure the tumor volume using calipers every 3-4 days.[16] Tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition. Body weight should also be monitored throughout the study as an indicator of toxicity.
Visualizing the Path from Discovery to Preclinical Validation
To better understand the workflow and the potential mechanisms of action, the following diagrams provide a visual representation of the drug discovery process and a hypothetical signaling pathway that could be targeted by 2,3-dihydroquinazolin-4(1H)-one compounds.
Caption: Workflow from In Vitro Screening to In Vivo Validation.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
Conclusion: A Promising Scaffold Warranting Further Investigation
The 2,3-dihydroquinazolin-4(1H)-one scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The wealth of in vitro data demonstrating potent anticancer and antimicrobial activities provides a strong rationale for further investigation. However, as this guide has highlighted, the transition to in vivo models is a critical and often challenging step. A thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties is paramount for successful clinical translation. Future research should focus on establishing a clearer correlation between in vitro and in vivo efficacy for specific derivatives, optimizing their drug-like properties, and elucidating their precise mechanisms of action in a physiological context. By bridging the gap between the petri dish and preclinical models, the full therapeutic potential of this remarkable class of compounds can be unlocked.
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A Head-to-Head Benchmarking Guide: 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one versus Paclitaxel as Tubulin Targeting Agents
Introduction: The Unceasing Quest for Superior Microtubule-Targeting Anticancer Agents
The microtubule cytoskeleton, a dynamic network of protein filaments, is a cornerstone of cellular architecture and function, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Its critical involvement in mitosis makes it a highly attractive and validated target for cancer chemotherapy.[1] For decades, microtubule-targeting agents (MTAs) have been a mainstay in the oncologist's arsenal. These agents typically fall into two major classes: microtubule destabilizers (e.g., Vinca alkaloids) and microtubule stabilizers (e.g., taxanes like paclitaxel).[2]
Paclitaxel, a natural product-derived drug, has demonstrated remarkable clinical success by binding to the β-tubulin subunit within the microtubule, stabilizing the polymer, and thereby suppressing its dynamics.[3][4] This leads to a mitotic block at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[5] Despite its efficacy, paclitaxel is associated with significant side effects and the development of drug resistance, necessitating the search for novel MTAs with improved therapeutic profiles.
Recently, the 2,3-dihydroquinazolin-4(1H)-one scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[6] Notably, derivatives of this scaffold are being investigated as potent anticancer agents, with a growing body of evidence pointing towards their role as tubulin polymerization inhibitors.[7][8][9] This guide focuses on a representative compound, 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, to provide a comprehensive framework for its preclinical benchmarking against the gold-standard microtubule stabilizer, paclitaxel. We will delve into their distinct mechanisms of action and provide detailed, validated protocols for a rigorous, side-by-side comparison of their biological effects.
Section 1: Unraveling the Mechanisms of Action
A fundamental understanding of how each compound interacts with the tubulin cytoskeleton is critical for interpreting experimental outcomes. While both agents ultimately disrupt microtubule function, they do so via opposing mechanisms.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's mechanism is well-established. It binds to a pocket on the β-tubulin subunit, promoting the assembly of tubulin dimers into microtubules and stabilizing them against depolymerization.[4][10] This excessive stabilization creates dysfunctional microtubule bundles, disrupts the formation of the mitotic spindle, and halts the cell cycle in the G2/M phase, leading to apoptosis.[4][5]
Caption: Paclitaxel's mechanism as a microtubule stabilizing agent.
2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one: A Putative Tubulin Polymerization Inhibitor
In contrast to paclitaxel, many quinazolinone derivatives are being investigated as inhibitors of tubulin polymerization.[1][7] Molecular docking studies suggest that these compounds, including the 2-(furan-2-yl) substituted analogue, may bind to the colchicine-binding site on β-tubulin.[8][11] By occupying this site, they prevent the polymerization of tubulin dimers into microtubules. This disruption of microtubule formation also leads to a G2/M cell cycle arrest and subsequent apoptosis.[7][11]
Caption: Hypothesized mechanism of the quinazolinone derivative.
Section 2: Experimental Framework for Comparative Analysis
To objectively benchmark the quinazolinone derivative against paclitaxel, a multi-tiered experimental approach is essential. This section provides detailed, step-by-step protocols for key in vitro and cell-based assays.
Caption: Overall workflow for benchmarking tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin, providing the most direct evidence of microtubule interaction. A fluorescence-based assay is described here for its sensitivity and suitability for high-throughput screening.[12][13]
Principle: Tubulin polymerization is monitored by the increase in fluorescence of a reporter dye (like DAPI) that preferentially binds to polymerized microtubules.[12]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized, >99% pure bovine or human tubulin protein to a concentration of 10 mg/mL in General Tubulin Buffer on ice.[14]
-
Prepare a 2x polymerization buffer (e.g., 160 mM PIPES pH 6.9, 4 mM MgCl2, 1 mM EGTA) containing 2 mM GTP and 20% glycerol.[12]
-
Prepare a range of concentrations for the quinazolinone derivative and paclitaxel in polymerization buffer. Include a vehicle control (e.g., DMSO) and a positive control for inhibition (e.g., Nocodazole) and promotion (paclitaxel itself).
-
-
Assay Setup (96-well format):
-
In a black, half-area 96-well plate, add 25 µL of the test compound dilutions or controls to each well.
-
On ice, prepare the tubulin solution by mixing equal volumes of the 10 mg/mL tubulin stock and the 2x polymerization buffer containing the fluorescent reporter.
-
Initiate the reaction by adding 25 µL of the tubulin solution to each well, achieving a final tubulin concentration of approximately 2-3 mg/mL.[13]
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence (e.g., excitation 360 nm, emission 450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Compare the polymerization curves: paclitaxel should enhance the rate and extent of polymerization, while an effective inhibitor like the quinazolinone derivative should suppress it.
-
Calculate parameters such as the maximum polymerization rate (Vmax) and the level of polymer at steady-state.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of the compounds on cancer cell lines by measuring metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is proportional to the number of living cells.
Protocol:
-
Cell Plating:
-
Seed cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinazolinone derivative and paclitaxel in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[15]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
-
Absorbance Reading:
-
Shake the plate gently for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot cell viability against compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
-
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Principle: Cells are fixed, permeabilized, and stained with a fluorescent dye (e.g., Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the differentiation of G0/G1 (2N DNA), S (between 2N and 4N), and G2/M (4N) phases.[18]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to ~60-70% confluency.
-
Treat cells with the quinazolinone derivative, paclitaxel (at concentrations around their respective IC50 values), or vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).[19]
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[19]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Acquire data from at least 10,000-20,000 single-cell events.
-
-
Data Analysis:
-
Generate DNA content histograms.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Both paclitaxel and the quinazolinone derivative are expected to cause an accumulation of cells in the G2/M phase.
-
Immunofluorescence Microscopy of the Microtubule Network
This imaging technique allows for the direct visualization of the effects of the compounds on the microtubule architecture within the cell.
Principle: Cells are fixed, permeabilized, and the microtubule network is labeled using a primary antibody specific for α-tubulin, followed by a fluorescently-conjugated secondary antibody.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a multi-well plate.
-
Treat the cells with the test compounds at appropriate concentrations for a defined period (e.g., 6-24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells, for instance, with ice-cold methanol at -20°C for 5-10 minutes.[20]
-
Rehydrate and wash the cells with PBS.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.[20]
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash thoroughly with PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.[21]
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
-
Mounting and Imaging:
-
Wash the coverslips and mount them onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Analysis:
-
Visually compare the microtubule structures. Untreated cells should show a fine, filamentous network. Paclitaxel-treated cells are expected to display thick microtubule bundles.[22] The quinazolinone derivative-treated cells should show a diffuse, depolymerized tubulin stain.
-
Section 3: Data Summary and Expected Outcomes
For clarity and direct comparison, all quantitative data should be summarized in tables.
Table 1: Comparative In Vitro and Cellular Activity
| Parameter | 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Paclitaxel | Expected Outcome Comparison |
| Tubulin Polymerization | Inhibition (IC50) | Promotion (EC50) | Opposing effects on polymerization curve |
| Cytotoxicity (IC50, µM) | Potency will vary by cell line | ||
| - HeLa | Experimental Value | Experimental Value | |
| - MCF-7 | Experimental Value | Experimental Value | |
| - A549 | Experimental Value | Experimental Value | |
| Cell Cycle Arrest | G2/M Accumulation | G2/M Accumulation | Both induce G2/M arrest |
| - (% of cells in G2/M) | Experimental Value | Experimental Value | |
| Microtubule Morphology | Diffuse/Disrupted Network | Thick Bundles | Distinct and opposite phenotypes |
Section 4: Concluding Remarks and Future Directions
This guide provides a robust framework for the preclinical benchmarking of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one against paclitaxel. The described experiments will elucidate its mechanism of action, cytotoxic potency, and specific effects on the cellular microtubule network.
Positive results from these in vitro and cell-based assays—specifically, potent inhibition of tubulin polymerization, sub-micromolar cytotoxic activity against a panel of cancer cell lines, and clear evidence of microtubule network disruption—would strongly support advancing the compound to in vivo evaluation. Subsequent studies could involve establishing human tumor xenograft models in immunocompromised mice to assess the compound's anti-tumor efficacy, tolerability, and pharmacokinetic properties in a whole-animal system.[23][24] Such studies are critical for determining the translational potential of this promising class of compounds as next-generation anticancer therapeutics.
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- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper handling, use, and disposal of 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Risk Mitigation
The primary hazards associated with the structural components of this molecule include:
-
Furan Moiety:
-
Flammability: Furan is an extremely flammable liquid and vapor.[2]
-
Toxicity: It is harmful if swallowed or inhaled and causes skin irritation.[2]
-
Chronic Health Effects: Furan is suspected of causing genetic defects and may cause cancer.[2] It may also cause damage to organs through prolonged or repeated exposure.[2]
-
Peroxide Formation: Furan can form explosive peroxides upon exposure to air.[3][4]
-
-
Quinazolinone Moiety:
Given these potential hazards, a stringent set of safety protocols is mandatory.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure to hazardous chemicals.
-
Chemical Fume Hood: All work with 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one, including weighing, reconstitution, and aliquoting, must be conducted in a certified chemical fume hood.[3] This is crucial to prevent the inhalation of any aerosols or vapors.
-
Ventilation: Ensure adequate ventilation in the laboratory.[6] A well-ventilated area helps to disperse any fugitive emissions.
-
Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are imperative in case of accidental exposure.[6]
Personal Protective Equipment (PPE): A Comprehensive Barrier
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure.
| PPE Component | Specifications and Rationale |
| Gloves | Double Gloving with Nitrile Gloves: The outer glove should be changed every 30 minutes or immediately if contaminated.[7] This provides a robust barrier against potential skin absorption. Powder-free gloves are mandatory to prevent aerosolization of the compound.[7][8] |
| Eye Protection | Chemical Splash Goggles: These are required to protect against splashes and aerosols.[5][9] Safety glasses with side shields are not sufficient. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7][9] |
| Lab Coat/Gown | Long-Sleeved, Disposable Gown: A disposable gown that closes in the back and has tight-fitting cuffs is required.[7] This prevents contamination of personal clothing and skin. Gowns should be changed immediately after a spill or every two to three hours during continuous work.[7] |
| Respiratory Protection | N95 Respirator (or higher): Given the potential for respiratory irritation and the carcinogenic risk from the furan moiety, a NIOSH-approved N95 respirator should be worn when handling the solid compound or when there is a risk of aerosol generation.[10] Surgical masks do not provide adequate respiratory protection from chemical exposure.[10] |
| Head and Shoe Covers | Disposable Covers: To prevent the spread of contamination, disposable head/hair covers and shoe covers should be utilized, especially when working with larger quantities or in a cleanroom environment.[7] |
Donning and Doffing PPE Workflow
Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan minimizes the risk of exposure and accidents.
Preparation and Weighing
-
Preparation: Before handling the compound, ensure all necessary PPE is correctly donned. The chemical fume hood sash should be at the lowest practical height.
-
Weighing: If handling the solid form, weigh the compound in a disposable weigh boat within the fume hood. Use anti-static tools if necessary.
-
Solution Preparation: To prepare a solution, add the solvent to the vessel containing the pre-weighed compound within the fume hood. Cap the container securely before removing it from the hood.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Alert others in the vicinity and evacuate the immediate area.[4]
-
Isolate: If safe to do so, restrict access to the spill area.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
-
Cleanup: Only trained personnel with appropriate PPE should clean up spills.[4]
-
Decontamination: Decontaminate the area as per your institution's EHS guidelines.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[11]
Caption: Step-by-step spill response protocol.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: Do not mix waste containing 2-(furan-2-yl)-2,3-dihydroquinazolin-4(1H)-one with other waste streams unless explicitly permitted by your institution's EHS guidelines.[12]
-
Containerization: Collect all waste (solid, liquid, and contaminated consumables) in a designated, properly labeled, and sealed hazardous waste container.[12] The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal Pathway: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [12] Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[3]
References
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Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Al-Hourani, B., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Medicinal Chemistry.
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Furan. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2012). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological.
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
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CPAChem. (2023). Safety Data Sheet: Furan. Retrieved from [Link]
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Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
